Crystal Violet
Beschreibung
What is Crystal Violet?
This compound (gentian violet) is also known as methyl Violet 10B or Hexamethyl Pararosaniline Chide. It's a triarylmethane-based dye that's used in Gram's method for classifying bacteria.
Gentian violet (GV), which can be dissociated into positive (GV+), and negative ions (Cl-), can penetrate both Gram-positive and gram-negative bacterial cells. The GV+ ions interact with negatively charged components of bacterial cell walls, including DNA, peptidoglycan, and lipopolysaccharide. This agent also can be used as a mitotic poison and mutagen. The photodynamic effect of GV is mediated through a free-radical mechanism. This agent also dissipates prokaryotic and eukaryotic membrane action potentials, inducing permeability. This causes respiratory inhibition, which leads to cell death.
This compound's name refers only to its color. It is not made of violets or gentians.
The color of this compound
The dye is blue-violet when this compound is dissolved in water. It has an absorbance maximum of 590nm and an elimination coefficient of 87,000M-1 cm-1.
The dye is green at pH +1.0 with absorption maxima of 420 nm & 620 nm. At pH -1.0, the dye turns yellow with an absorption peak at 420nm.
Different charged states in the dye molecule are responsible for the various colors. The yellow form has three nitrogen atoms that have a positive charge. Two of them are protonated. The green form is a dye that has two nitrogen atoms positively charged. At neutral pH, the two extra protons are lost to the solution leaving only one positive-charged nitrogen atom. The pKa values for both protons lost are 1.15 and 1.8.
Uses of this compound
It is used in textile and paper dyes. It can colorize various products, such as fertilizer and antifreeze, detergent, leather, etc.
This dye is used in histological staining, especially Gram staining, to classify bacteria.
This compound also can be used to conduct DNA gel electrophoresis as an alternative to fluorescent, translucent dyes like ethidium bromide.
This compound is a biomedical dye used in biomedical research to stain nuclei and adherent cells. It also allows for quantifying DNA proportional to the number of cells.
This compound is used in forensics to create fingerprints. This compound can also be used in forensics to create fingerprints.
Medical of this compound
This compound has antibacterial, antifungal, antihelminthic, antitrypanosomal, antiangiogenic, and antitumor properties. It is used medically for these properties, in particular for dentistry, and is also known as "pyocyanin" (or "pyoctanine").
This compound is commonly used for:
Marking the skin for surgery preparation and allergy testing;
Treating Candida albicans and related fungal infections, such as thrush, yeast infections, and various types of tinea (ringworm, athlete's foot, jock itch);
Treating impetigo.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJXZNDDNMQXFV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N3.Cl, C25H30ClN3 | |
| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20477 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020653 | |
| Record name | Gentian Violet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethyl-p-rosaniline chloride is a green to dark green powder. (NTP, 1992), Green powder, insoluble in water; [CAMEO] | |
| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20477 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gentian violet | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1974 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 86 °F (NTP, 1992), Very soluble in water, chloroform, In ethylene glycol methyl ether, 30 mg/mL; in ethanol, 30 mg/mL, Solubility (%): water 0.2-1.7; ethanol 3-14; acetone 0.4; chloroform 5.1; insoluble in xylene, In water, 4,000 mg/L at 25 °C | |
| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20477 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gentian Violet | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Pharmaceutical grades of Basic Violet 3 have been purified to reduce the heavy metal salt content below the limits of 10 ppm for arsenic and 30 ppm for lead. Although the term Gentian Violet is used, the structure given is for Basic Violet 3. | |
| Record name | Gentian Violet | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark green powder or greenish, glistening pieces with metallic luster, Green powder, Bright blue-violet crystals | |
CAS No. |
548-62-9 | |
| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20477 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Crystal violet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylrosanilinium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gentian violet | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Crystal violet | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gentian Violet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[4,4'-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENTIAN VIOLET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4Z741D6O5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gentian Violet | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
419 °F (Decomposes) (NTP, 1992), 215 °C (decomposes) | |
| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20477 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gentian Violet | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Differential Dye: An In-Depth Technical Guide to Crystal Violet's Mechanism of Action in Gram Staining
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism of action of crystal violet in the Gram staining procedure, a cornerstone technique in microbiology. The differential staining method, developed by Hans Christian Gram in 1884, remains a critical first step in the identification and classification of bacteria, fundamentally dividing them into two large groups: Gram-positive and Gram-negative.[1] This distinction is based on the structural differences in their cell walls, which dictates the retention or loss of the primary stain, this compound.[2][3] Understanding the intricate molecular interactions at each stage of the Gram stain is paramount for accurate bacterial identification, informing subsequent diagnostic and therapeutic strategies.
The Core Principle: A Tale of Two Cell Walls
The efficacy of Gram staining hinges on the disparate architecture of bacterial cell walls. Gram-positive bacteria possess a thick, mesh-like cell wall composed of multiple layers of peptidoglycan (50–90% of the cell envelope), interwoven with teichoic and lipoteichoic acids.[2][4] In stark contrast, Gram-negative bacteria have a much thinner peptidoglycan layer (approximately 10% of the cell envelope) sandwiched between an inner cytoplasmic membrane and an outer membrane rich in lipopolysaccharides (LPS).[2][5] This fundamental structural dichotomy is the basis for the differential retention of the this compound-iodine complex.
Mechanism of Action: A Step-by-Step Molecular Interaction
The Gram staining procedure involves a precise sequence of staining, mordanting, decolorizing, and counterstaining. Each step plays a critical role in the final differentiation of the bacteria.
Primary Staining with this compound
The initial step involves the application of this compound, a water-soluble, cationic triphenylmethane dye.[6][7] In aqueous solution, this compound dissociates into a positively charged chromophore (CV+) and a chloride anion (Cl-). The CV+ ion, being positively charged, is electrostatically attracted to and penetrates the negatively charged components of both Gram-positive and Gram-negative bacterial cell walls, including peptidoglycan and teichoic acids in Gram-positive bacteria, and the LPS of Gram-negative bacteria.[8] At this stage, all bacterial cells appear purple.
The Role of the Mordant: Gram's Iodine
Following the primary stain, Gram's iodine solution (a solution of iodine and potassium iodide) is applied. Iodine acts as a mordant, a substance that forms a complex with the primary stain, thereby increasing its affinity for the cell.[9] The iodine molecules interact with the this compound ions to form a large, insoluble this compound-iodine (CV-I) complex within the layers of the cell wall.[3][10] This complex is significantly larger than the individual this compound molecules and is less soluble in water, effectively trapping the dye within the cellular structure of both bacterial types.[3]
The Critical Step: Decolorization
The decolorization step is the most critical and time-sensitive part of the procedure.[1][11] A decolorizing agent, typically ethanol, acetone, or a mixture of both, is applied. The effect of the decolorizer is twofold and is dictated by the cell wall structure:
-
In Gram-Positive Bacteria: The decolorizer has a dehydrating effect on the thick peptidoglycan layer. This dehydration causes the pores in the peptidoglycan mesh to shrink and tighten, trapping the large CV-I complexes within the cell wall.[3][11] Consequently, Gram-positive bacteria resist decolorization and retain the purple color of the primary stain.
-
In Gram-Negative Bacteria: The decolorizer dissolves the outer lipid membrane, a key component of the Gram-negative cell wall.[11] This disruption allows the thin and now exposed peptidoglycan layer to be easily penetrated by the decolorizing agent, which then washes away the CV-I complexes.[2][3] As a result, Gram-negative bacteria are rendered colorless.
Counterstaining with Safranin
The final step involves the application of a counterstain, most commonly safranin, a red or pink colored basic dye.[3] The safranin stains the now colorless Gram-negative bacteria, causing them to appear pink or red under the microscope.[10] Gram-positive bacteria, which have retained the darker purple CV-I complex, are unaffected by the lighter safranin counterstain and remain purple.[3]
Data Presentation
| Characteristic | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Peptidoglycan Layer Thickness | Thick (50-90% of cell envelope) | Thin (10% of cell envelope) |
| Outer Membrane | Absent | Present (Lipopolysaccharide-rich) |
| Interaction with this compound | CV+ ions penetrate the thick peptidoglycan layer. | CV+ ions penetrate the outer membrane and thin peptidoglycan layer. |
| Formation of CV-I Complex | Large, insoluble CV-I complexes are formed and trapped within the peptidoglycan layers. | Large, insoluble CV-I complexes are formed but are not effectively trapped. |
| Effect of Decolorizer | Dehydration of the peptidoglycan layer shrinks pores, trapping the CV-I complex. | The outer membrane is dissolved, and the thin peptidoglycan layer allows the CV-I complex to be washed out. |
| Final Color after Staining | Purple | Pink/Red |
Experimental Protocols
A standardized and meticulously followed protocol is crucial for reliable and reproducible Gram staining results.
Reagents:
-
This compound (Primary Stain): 0.5% to 1.0% (w/v) solution in distilled water and ethanol.
-
Gram's Iodine (Mordant): 1% (w/v) iodine and 2% (w/v) potassium iodide in distilled water.
-
Decolorizer: 95% (v/v) ethanol or a 1:1 mixture of acetone and ethanol.
-
Safranin (Counterstain): 0.5% to 2.5% (w/v) solution in 95% ethanol, diluted with distilled water.
Detailed Methodology:
-
Smear Preparation: Prepare a thin smear of the bacterial sample on a clean, grease-free microscope slide. Allow the smear to air dry completely.
-
Heat Fixation: Pass the dried slide, smear side up, through the flame of a Bunsen burner 2-3 times. This step adheres the bacteria to the slide and kills them. Avoid overheating, as it can distort cellular morphology.
-
Primary Staining: Flood the smear with this compound solution and let it stand for 1 minute.
-
Rinsing: Gently rinse the slide with a slow stream of tap water for 5 seconds to remove excess this compound.
-
Mordant Application: Flood the smear with Gram's iodine solution and let it stand for 1 minute.
-
Rinsing: Gently rinse the slide with tap water for 5 seconds.
-
Decolorization: Hold the slide at a 45-degree angle and apply the decolorizer drop by drop until the runoff is clear. This is a critical step and should not exceed 15-30 seconds for ethanol or be shorter for acetone-alcohol mixtures.
-
Rinsing: Immediately rinse the slide with tap water to stop the decolorization process.
-
Counterstaining: Flood the smear with safranin solution and let it stand for 30-60 seconds.
-
Rinsing and Drying: Gently rinse the slide with tap water and blot it dry using bibulous paper.
-
Microscopic Examination: Examine the stained slide under a light microscope with an oil immersion objective.
Mandatory Visualizations
The following diagrams illustrate the key processes and structures involved in the Gram staining mechanism.
Caption: Experimental workflow of the Gram staining procedure.
Caption: Structural comparison of Gram-positive and Gram-negative cell walls.
Caption: Differential effect of the decolorizer on bacterial cell walls.
References
- 1. Gram Staining [serc.carleton.edu]
- 2. Untitled Document [mchenry.edu]
- 3. A quantitative gram reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A QUANTITATIVE GRAM REACTION [ouci.dntb.gov.ua]
- 5. A QUANTITATIVE GRAM REACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labhub.itg.be [labhub.itg.be]
- 7. Gram Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. microbenotes.com [microbenotes.com]
- 11. Gram Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Crystal Violet
For Researchers, Scientists, and Drug Development Professionals
Crystal violet, also known as gentian violet or methyl violet 10B, is a triarylmethane dye with a wide range of applications, from a histological stain in microbiology to an industrial colorant.[1][2] Its synthesis is a classic example of electrophilic aromatic substitution and condensation reactions. This technical guide provides a detailed overview of the primary synthesis pathways, key precursors, reaction mechanisms, and experimental protocols for the preparation of this compound.
Core Synthesis Pathways and Precursors
Several synthetic routes to this compound have been developed, each with distinct advantages and precursor requirements. The most prominent methods are detailed below.
The Michler's Ketone Pathway
Historically, one of the most significant industrial methods for synthesizing this compound involves the reaction of N,N-dimethylaniline with phosgene (COCl₂).[1][3] This process occurs in two main stages:
-
Formation of Michler's Ketone: N,N-dimethylaniline reacts with the highly toxic phosgene in a Friedel-Crafts acylation reaction to produce 4,4'-bis(dimethylamino)benzophenone, commonly known as Michler's ketone.[1][4]
-
Condensation Reaction: Michler's ketone then undergoes a condensation reaction with an additional molecule of N,N-dimethylaniline. This step is typically facilitated by a dehydrating agent and catalyst such as phosphorus oxychloride (POCl₃) and hydrochloric acid (HCl).[1][3]
Precursors:
-
N,N-dimethylaniline
-
Phosgene (or a safer equivalent like triphosgene)
-
Phosphorus oxychloride
-
Hydrochloric acid
Diagram of the Michler's Ketone Pathway:
Caption: Synthesis of this compound via Michler's Ketone.
The Formaldehyde Condensation Pathway
A more common and safer laboratory-scale synthesis avoids the use of phosgene. This method involves the condensation of N,N-dimethylaniline with formaldehyde.[1][3]
-
Leuco Dye Formation: Three molecules of N,N-dimethylaniline react with one molecule of formaldehyde under acidic conditions to form the colorless leuco base of this compound, 4,4',4''-tris(dimethylamino)triphenylmethane.[5]
-
Oxidation: The leuco base is then oxidized to the colored triphenylmethyl cation. Common oxidizing agents for this step include manganese dioxide (MnO₂) or lead dioxide (PbO₂), often in the presence of an acid like hydrochloric acid to form the chloride salt.[3]
Precursors:
-
N,N-dimethylaniline
-
Formaldehyde (or its polymer, paraformaldehyde)
-
An oxidizing agent (e.g., manganese dioxide, lead dioxide, chloranil)
-
An acid (e.g., hydrochloric acid)
Diagram of the Formaldehyde Condensation Pathway:
Caption: Synthesis of this compound via Formaldehyde Condensation.
Alternative Synthesis Routes
Other less common but noteworthy methods for synthesizing this compound have also been reported:
-
Reaction with Carbon Tetrachloride: A patented process describes the synthesis of this compound by reacting N,N-dimethylaniline with carbon tetrachloride in the presence of aluminum chloride as a catalyst.[6]
-
Reaction with p-Dimethylaminobenzaldehyde: This route involves the reaction of N,N-dimethylaniline with p-dimethylaminobenzaldehyde in the presence of aniline hydrochloride, reportedly achieving a high yield.[3]
Quantitative Data Summary
The yield of this compound can vary significantly depending on the chosen synthetic pathway and reaction conditions. The table below summarizes reported yields for different methods.
| Synthesis Pathway | Precursors | Reported Yield | Reference |
| N,N-dimethylaniline and p-dimethylaminobenzaldehyde | N,N-dimethylaniline, p-dimethylaminobenzaldehyde, aniline hydrochloride | 86% | [3] |
| N,N-dimethylaniline and p-dimethylaminobenzaldehyde (two-step) | N,N-dimethylaniline, p-dimethylaminobenzaldehyde, chloranil, sodium nitrite | 80% | [3] |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound based on the formaldehyde condensation pathway.
Protocol 1: Synthesis of this compound via Formaldehyde Condensation
Materials:
-
N,N-dimethylaniline
-
Paraformaldehyde
-
Glacial acetic acid
-
Chloranil
-
(Dihydrodibenzotetraaza[7]annulene)iron (catalyst)
-
Sodium chloride
-
Water
Procedure:
-
A mixture of 1089 parts N,N-dimethylaniline, 90 parts paraformaldehyde, and 1391 parts glacial acetic acid is heated to 70°C for 1 hour.[8]
-
The solution is then cooled to 50°C.[8]
-
15 parts of chloranil and 15 parts of (dihydrodibenzotetraaza[7]annulene)iron are added to the mixture.[8]
-
The mixture is aerated with vigorous stirring for 20 hours.[8]
-
Approximately 800 parts of glacial acetic acid are distilled off under reduced pressure.[8]
-
The residue is dissolved in 16,000 parts of water at 95°C.[8]
-
The hot solution is filtered.
-
The this compound dye is precipitated from the filtrate by adding 3000 parts of sodium chloride at a pH of 1.5.[8]
-
The crystalline dye is collected by suction filtration and washed with 3000 parts of a dilute sodium chloride solution.[8]
Experimental Workflow Diagram:
Caption: General experimental workflow for this compound synthesis.
This guide provides a foundational understanding of the synthesis of this compound for research and development purposes. The choice of a particular synthetic route will depend on factors such as the availability and cost of precursors, safety considerations (especially concerning phosgene), and the desired scale of production. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - [abbeycolor.com]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. Michler's ketone - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. US3689495A - Synthesis of this compound - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Sciencemadness Discussion Board - this compound Synthesis (Alternative Route?) - Powered by XMB 1.9.11 [sciencemadness.org]
A Technical Guide to the Spectral Properties of Crystal Violet Dye
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core spectral properties of crystal violet, a triarylmethane dye with significant applications in biological staining, analytical chemistry, and biomedical research. A comprehensive understanding of its light-absorbing and emitting characteristics is crucial for its effective application and the development of novel assays. This document provides a detailed overview of its absorption and emission spectra, the influence of environmental factors, and standardized experimental protocols for its spectral analysis.
Introduction to this compound's Spectral Behavior
This compound (CV), also known as gentian violet, exhibits intense coloration due to its strong absorption of visible light. Its spectral properties are not static but are highly sensitive to its molecular environment. Factors such as solvent polarity, pH, and temperature can significantly alter its absorption and fluorescence characteristics. This sensitivity, particularly its solvatochromism, is a key feature that can be harnessed in various analytical applications.
Quantitative Spectral Data
The following tables summarize the key quantitative spectral parameters of this compound in various solvents and conditions.
Table 1: Absorption and Emission Maxima of this compound in Different Solvents
| Solvent | Absorption Maximum (λmax) | Emission Maximum (λem) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Water | 584-590 nm[1][2] | Not typically fluorescent | 87,000[3][1][2] | - |
| Glycerol | 592 nm[4] | 636 nm[4] | - | 0.019 |
| Ethanol | 590 nm | - | 112,000 (at 590.2 nm) | - |
| Methanol | - | - | - | - |
| Chloroform | 587 nm (for 0.5x10⁻⁴ M)[5] | - | - | - |
| DMSO | Shifted ~10 nm to longer wavelengths compared to polar solvents[6] | - | - | - |
Table 2: Effect of pH on the Absorption Maxima of this compound in Aqueous Solution
| pH | Color | Absorption Maxima (λmax) |
| > 1.0 | Green | 420 nm and 620 nm[3][1] |
| Neutral | Blue-Violet | 590 nm[3][1] |
| Strongly Acidic (< 1.0) | Yellow | 420 nm[3][1] |
Factors Influencing Spectral Properties
Solvatochromism
The phenomenon of solvatochromism describes the change in a substance's color with a change in solvent polarity.[7] this compound's absorption spectrum is highly susceptible to the solvent environment.[8] In non-polar solvents, this compound tends to exist as an ion-pair, which influences its electronic structure and, consequently, its absorption spectrum.[9][10] In polar solvents, the dye cation is solvated, leading to different spectral characteristics.[9][10] This is a critical consideration for any application involving this compound in different solvent systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - CAS-Number 548-62-9 - Order from Chemodex [chemodex.com]
- 3. This compound [cogershop.com]
- 4. Spectrum [this compound (Glycerol)] | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 7. Solvatochromism - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
chemical structure and properties of hexamethyl pararosaniline chloride
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Hexamethyl pararosaniline chloride, a prominent member of the triphenylmethane dye family, is more commonly known by its trivial names, Crystal Violet or Gentian Violet.[1][2] This synthetic dye has a long history of use, not only as a potent staining agent in microbiology and histology but also as an effective antiseptic, antifungal, and anthelmintic agent.[1][3] This technical guide provides a detailed overview of its chemical structure, physicochemical properties, mechanisms of action, and key experimental protocols for its application in research and development.
Chemical Structure and Physicochemical Properties
Hexamethyl pararosaniline chloride is a cationic dye with the chemical formula C₂₅H₃₀ClN₃.[1] Its structure consists of a central carbon atom bonded to three phenyl rings, each substituted with a dimethylamino group. The positive charge is delocalized across the molecule, contributing to its intense color and its interaction with biological macromolecules.
The physicochemical properties of hexamethyl pararosaniline chloride are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Reference(s) |
| IUPAC Name | 4-{Bis[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride | [1] |
| Synonyms | This compound, Gentian Violet, Methyl Violet 10B | [1][4] |
| CAS Number | 548-62-9 | [1] |
| Molecular Formula | C₂₅H₃₀ClN₃ | [1][5] |
| Molar Mass | 407.99 g/mol | [1][5] |
| Appearance | Dark green to purple crystalline powder | [6] |
| Melting Point | 205 °C (decomposes) | [1][7] |
| Solubility in Water | 4 g/L at 25 °C | [1] |
| Solubility in other solvents | Soluble in ethanol and chloroform, slightly soluble in ether | [8] |
| UV-Vis Absorbance (λmax) | 590 nm in water | [1][9] |
| pKa | 9.4 | [9] |
Mechanism of Action
The biological activity of hexamethyl pararosaniline chloride is multifaceted and depends on the target organism. Its efficacy as an antimicrobial and antifungal agent is attributed to its ability to disrupt cellular processes.
In Bacteria and Fungi: The positively charged hexamethyl pararosaniline chloride ion can penetrate the cell walls of both Gram-positive and Gram-negative bacteria, as well as fungal cells.[3][10] Inside the cell, it interacts with negatively charged components such as DNA, peptidoglycan, and lipopolysaccharides.[3][10] This interaction can inhibit DNA replication and disrupt the cell membrane potential, leading to respiratory inhibition and cell death.[3] Recent studies suggest that it may also form covalent adducts with thioredoxin reductase, a crucial enzyme for cellular activity, leading to its malfunction.
In Mammalian Cells: In mammalian cells, hexamethyl pararosaniline chloride has been shown to inhibit NADPH oxidases, which leads to a decrease in superoxide production and subsequent anti-inflammatory effects. This mechanism is distinct from its antimicrobial action and is being explored for potential therapeutic applications.
Below is a diagram illustrating the proposed mechanisms of action.
Experimental Protocols
This section provides detailed methodologies for key experiments involving hexamethyl pararosaniline chloride.
Gram Staining of Bacteria
This is the most common application of hexamethyl pararosaniline chloride in microbiology, used to differentiate bacteria into Gram-positive and Gram-negative groups based on their cell wall structure.[11]
Materials:
-
Microscope slides
-
Bacterial culture
-
Inoculating loop
-
Bunsen burner
-
Staining tray
-
This compound solution (0.5% w/v in 10% methanol)[3]
-
Gram's iodine solution
-
Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)
-
Safranin counterstain
-
Distilled water
-
Microscope with oil immersion objective
Procedure:
-
Prepare a thin smear of the bacterial culture on a clean microscope slide.
-
Allow the smear to air dry completely.
-
Heat-fix the smear by passing the slide quickly through the flame of a Bunsen burner three to four times.[11]
-
Place the slide on a staining tray and flood it with this compound solution. Let it stand for 1 minute.[3][11]
-
Gently rinse the slide with tap water.[11]
-
Flood the slide with Gram's iodine solution and let it stand for 1 minute.[11]
-
Rinse the slide with tap water.[11]
-
Decolorize the smear by adding the decolorizer drop by drop until the purple color no longer runs from the smear (typically 5-15 seconds).[11]
-
Immediately rinse the slide with tap water to stop the decolorization process.[11]
-
Flood the slide with safranin counterstain and let it stand for 30-60 seconds.[11]
-
Rinse the slide with tap water and blot it dry gently with bibulous paper.[11]
-
Examine the slide under a microscope using the oil immersion objective. Gram-positive bacteria will appear purple/blue, while Gram-negative bacteria will appear pink/red.[11]
The following diagram outlines the workflow for the Gram staining procedure.
Cell Viability and Cytotoxicity Assay
This assay is used to quantify the number of viable cells in a culture after treatment with a substance of interest. The amount of this compound staining is proportional to the number of adherent, viable cells.[6]
Materials:
-
Adherent cells cultured in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
This compound staining solution (0.1% to 0.5% w/v in 20% methanol)[12]
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS in PBS)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired compounds for the appropriate duration.
-
Carefully remove the culture medium.
-
Gently wash the cells once with PBS.
-
Fix the cells by adding the fixative solution and incubating for 10-15 minutes at room temperature.[10]
-
Remove the fixative and wash the plate with water.
-
Add the this compound staining solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-30 minutes at room temperature.[12]
-
Remove the staining solution and wash the plate thoroughly with water until the water runs clear.
-
Allow the plate to air dry completely.
-
Add the solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of 570-590 nm.[12]
Protein Staining in SDS-PAGE Gels
Hexamethyl pararosaniline chloride can be used as a sensitive stain for visualizing proteins separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
Materials:
-
SDS-PAGE gel with separated proteins
-
Staining solution (0.001% w/v this compound in 10% v/v methanol and 1.5% v/v acetic acid)[9]
-
Destaining solution (optional, depending on background)
-
Gel imaging system
Procedure:
-
After electrophoresis, place the gel in a clean container.
-
Add the this compound staining solution to completely cover the gel.
-
Incubate for 3 hours at room temperature or 30 minutes at 60°C with gentle agitation.[9][13]
-
If necessary, destain the gel with a solution of 10% methanol and 1.5% acetic acid until the protein bands are clearly visible against a clear background.
-
Image the gel using a suitable gel documentation system.
Synthesis of Hexamethyl Pararosaniline Chloride
The synthesis of hexamethyl pararosaniline chloride can be achieved through the condensation of N,N-dimethylaniline with a one-carbon electrophile, followed by oxidation. A common method involves the reaction of N,N-dimethylaniline with phosgene to form Michler's ketone as an intermediate.[2] This ketone is then reacted with additional N,N-dimethylaniline in the presence of a dehydrating agent like phosphorus oxychloride.[2]
An alternative and more direct synthesis involves the condensation of formaldehyde with three equivalents of N,N-dimethylaniline to form the colorless leuco base.[2] This leuco base is then oxidized to the final colored product.[2]
The following diagram illustrates the synthetic pathway starting from N,N-dimethylaniline and formaldehyde.
Safety and Toxicology
Hexamethyl pararosaniline chloride is harmful if swallowed or inhaled and can cause serious eye damage.[2][14] It is also suspected of causing cancer.[2][14] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
| Toxicological Data | Value | Reference(s) |
| LD50 (Oral, Rat) | 420 mg/kg | [3] |
| Hazard Statements | H302, H318, H351, H410 | [2][14] |
| Precautionary Statements | P201, P273, P280, P305+P351+P338 | [2] |
Conclusion
Hexamethyl pararosaniline chloride remains a valuable tool in various scientific disciplines. Its well-characterized chemical and physical properties, combined with its diverse biological activities, make it a versatile compound for researchers. This guide has provided an in-depth overview of its structure, properties, mechanisms of action, and key experimental protocols to facilitate its effective and safe use in the laboratory. As research continues, new applications for this historic dye may yet be discovered, particularly in the fields of drug development and antimicrobial research.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. bioresearch.com.jo [bioresearch.com.jo]
- 4. This compound | C25H30ClN3 | CID 11057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Assay for Determining Viability of Cultured Cells [pubmed.ncbi.nlm.nih.gov]
- 7. chem.ufl.edu [chem.ufl.edu]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. tpp.ch [tpp.ch]
- 11. Gram Stain Protocol | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 12. clyte.tech [clyte.tech]
- 13. This compound stains proteins in SDS-PAGE gels and zymograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4.5. Minimum Inhibitory Concentrations (MIC) [bio-protocol.org]
An In-depth Technical Guide to Crystal Violet Staining for Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal violet staining principle for determining cell viability. It includes detailed experimental protocols, quantitative data representation, and visualizations of the experimental workflow and a relevant biological pathway to offer a thorough understanding of this fundamental technique.
Core Principle of this compound Staining
The this compound assay is a simple, rapid, and cost-effective colorimetric method for quantifying the relative viability of adherent cells. The core principle of this technique lies in the ability of the this compound dye, a triarylmethane dye, to bind to proteins and DNA within the cells.[1]
In a typical experimental setup, cells are cultured in multi-well plates and subjected to various treatments, such as drug compounds or cytotoxic agents. At the end of the treatment period, cells that have undergone cell death or apoptosis lose their adherence to the culture plate and are subsequently washed away.[2][3] The remaining viable, adherent cells are then fixed and stained with this compound solution. The dye stains the nuclei and cytoplasm of these cells.
After a washing step to remove excess dye, the bound this compound is solubilized. The amount of dye, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance of the solubilized dye solution at a specific wavelength, typically between 570 and 590 nm, using a spectrophotometer or a microplate reader.[1][4] A higher absorbance value indicates a greater number of viable cells.
Experimental Protocols
This section details a standard protocol for performing a this compound cell viability assay in a 96-well plate format. The volumes and times may need to be optimized for different cell types and plate formats.
Reagents and Materials
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution: 4% Paraformaldehyde (PFA) in PBS or 100% Methanol
-
This compound Staining Solution (0.5% w/v): Dissolve 0.5 g of this compound powder in 100 mL of 20% methanol in distilled water.
-
Solubilization Solution: 10% acetic acid or 1% Sodium Dodecyl Sulfate (SDS) in water.
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 570-590 nm.
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a desired density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the culture medium.
-
Add fresh medium containing the desired concentrations of the test compound(s) to the experimental wells. Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Fixation:
-
Carefully aspirate the culture medium from each well.
-
Gently wash the cells once with 200 µL of PBS.
-
Add 100 µL of 100% methanol to each well and incubate for 10-20 minutes at room temperature for fixation.[2]
-
-
Staining:
-
Aspirate the methanol.
-
Add 50 µL of 0.5% this compound staining solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate for 20 minutes at room temperature.[2]
-
-
Washing:
-
Carefully remove the this compound solution.
-
Wash the plate by gently immersing it in a beaker of tap water or by adding water to the wells and aspirating. Repeat this process 2-4 times until the excess dye is removed.[2]
-
Invert the plate on a paper towel and allow it to air dry completely.
-
-
Solubilization:
-
Add 100-200 µL of solubilization solution (e.g., 1% SDS) to each well.
-
Incubate the plate on an orbital shaker for 15-30 minutes at room temperature to ensure complete solubilization of the dye.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100%).
-
Data Presentation
The following table summarizes example quantitative data from a study evaluating the cytotoxicity of formaldehyde (FA) on human primary fibroblasts using the this compound assay.[5]
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Average Optical Density (OD) at 570 nm (± SEM) | Cell Viability (% of Control) |
| Control | 0 | 24 | 1.25 ± 0.08 | 100% |
| Formaldehyde | 250 | 24 | 0.59 ± 0.05 | 47% |
| Formaldehyde | 500 | 24 | 0.21 ± 0.03 | 17% |
| Control | 0 | 48 | 1.48 ± 0.11 | 100% |
| Formaldehyde | 250 | 48 | 0.98 ± 0.09 | 66% |
| Formaldehyde | 500 | 48 | 0.15 ± 0.02 | 10% |
| Control | 0 | 72 | 1.62 ± 0.13 | 100% |
| Formaldehyde | 250 | 72 | 1.18 ± 0.10 | 73% |
| Formaldehyde | 500 | 72 | 0.13 ± 0.02 | 8% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the this compound cell viability assay.
Apoptosis Signaling Pathway
This diagram provides a simplified overview of the intrinsic (mitochondrial) apoptosis pathway, a key cellular process often investigated using cell viability assays like this compound staining.
References
Unraveling the Molecular Embrace: A Technical Guide to Crystal Violet's Interaction with DNA and Proteins
For Immediate Release
A Deep Dive into the Binding Mechanisms of a Classic Histological Stain with Key Biological Macromolecules, Offering Insights for Researchers and Drug Development Professionals.
This technical guide provides a comprehensive examination of the binding interactions between crystal violet (CV), a well-established triphenylmethane dye, and two fundamental biological macromolecules: Deoxyribonucleic Acid (DNA) and proteins. This document synthesizes key findings on the nature of these interactions, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the underlying processes to serve as a critical resource for researchers, scientists, and professionals in the field of drug development.
This compound and DNA: A Non-Intercalative Major Groove Affair
Contrary to the behavior of many planar aromatic dyes, this compound does not intercalate between the base pairs of the DNA double helix.[1] Instead, it favors a non-intercalative binding mode, primarily associating with the major groove of the DNA.[1][2] This interaction is significantly influenced by electrostatic forces between the cationic this compound molecule and the anionic phosphate backbone of DNA.[1]
Studies have demonstrated that this compound and its derivatives exhibit a preference for AT-rich regions of DNA, which is attributed to the wider major groove of B-form DNA in these areas, allowing for a better steric fit for the bulky triphenylmethane structure.[1] The binding of this compound to DNA can lead to a significant increase in the thermal stability of the DNA duplex.[1]
Quantitative Analysis of this compound-DNA Binding
The affinity of this compound and its derivatives for DNA has been quantified using various biophysical techniques. The apparent association constants (Kapp) provide a measure of the binding strength.
| Compound | DNA Type | Kapp (x 107 M-1) | Binding Site Size (bp) | Reference |
| This compound Derivative 1a | Calf Thymus | 1.80 | 10-14 | [1] |
| This compound Derivative 1e | Calf Thymus | 16.2 ± 3.7 | 10-14 | [1] |
| This compound Derivative 1f | Calf Thymus | - | 10-14 | [1] |
Table 1: Apparent association constants (Kapp) and binding site sizes for various this compound derivatives with calf thymus DNA, as determined by competitive ethidium displacement assays.
Experimental Protocols for Studying this compound-DNA Interactions
This assay is used to determine the binding affinity of a ligand to DNA by measuring the displacement of a fluorescent intercalator, ethidium bromide (EtBr).
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Prepare a stock solution of ethidium bromide in the same buffer.
-
Prepare a series of dilutions of the this compound compound to be tested.
-
-
Assay Setup:
-
In a fluorescence cuvette, mix the CT-DNA solution and the ethidium bromide solution. Allow the mixture to incubate to ensure complete intercalation of EtBr into the DNA.
-
Measure the initial fluorescence intensity of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).
-
-
Titration:
-
Add increasing concentrations of the this compound solution to the cuvette containing the DNA-EtBr complex.
-
After each addition, incubate the mixture for a short period to reach equilibrium and then measure the fluorescence intensity.
-
-
Data Analysis:
-
The binding of this compound to DNA will displace the intercalated ethidium bromide, leading to a quenching of the fluorescence.
-
Plot the percentage of fluorescence quenching against the concentration of this compound.
-
The concentration of this compound required to achieve 50% quenching (IC50) can be used to calculate the apparent association constant (Kapp).
-
Viscosity measurements can help elucidate the mode of binding of a small molecule to DNA. Intercalation typically leads to an increase in the viscosity of the DNA solution due to the lengthening of the DNA helix, while groove binding has a smaller effect.
Protocol:
-
Sample Preparation:
-
Prepare a solution of CT-DNA in a suitable buffer.
-
Prepare stock solutions of this compound and a known intercalator (e.g., ethidium bromide) and a known groove binder (e.g., netropsin) as controls.
-
-
Viscosity Measurement:
-
Use a viscometer (e.g., an Ostwald viscometer) maintained at a constant temperature.
-
Measure the flow time of the buffer and the DNA solution.
-
Add increasing amounts of the this compound solution to the DNA solution and measure the flow time after each addition.
-
Repeat the measurements with the control compounds.
-
-
Data Analysis:
-
Calculate the relative specific viscosity of the DNA solution at each concentration of the added compound.
-
Plot the relative specific viscosity against the ratio of the concentration of the compound to the concentration of DNA.
-
A significant increase in viscosity is indicative of intercalation, whereas a small or no change suggests groove binding.[1]
-
Visualization of this compound-DNA Binding Workflow
Caption: Workflow for studying this compound-DNA binding.
This compound and Proteins: A Tale of Fluorescence Quenching
This compound also interacts with proteins, with its binding to serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), being well-documented.[3][4] The primary mechanism of this interaction involves the quenching of the intrinsic fluorescence of the protein, which is mainly due to tryptophan residues.[5] This quenching is predominantly a static process, indicating the formation of a ground-state complex between this compound and the protein.[3][5]
The binding is driven primarily by hydrophobic interactions, with the this compound molecule localizing within hydrophobic pockets of the protein.[3][5] In the case of BSA, this compound has been shown to bind specifically to subdomain IIA.[3]
Quantitative Analysis of this compound-Protein Binding
The binding affinity and thermodynamic parameters of the this compound-protein interaction can be determined through fluorescence quenching studies.
| Protein | Temperature (K) | Binding Constant (Kb) (M-1) | ΔG° (kJ mol-1) | ΔH° (kJ mol-1) | ΔS° (J mol-1 K-1) | Reference |
| BSA | 298 | 1.15 x 105 | -28.85 | -16.11 | 42.75 | [3] |
| BSA | 310 | 1.83 x 105 | -31.14 | -16.11 | 48.48 | [3] |
Table 2: Thermodynamic parameters for the binding of this compound to Bovine Serum Albumin (BSA) at different temperatures.
Experimental Protocols for Studying this compound-Protein Interactions
This technique is used to study the binding of a ligand (quencher) to a protein by monitoring the decrease in the protein's intrinsic fluorescence.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the protein (e.g., BSA) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of this compound in the same buffer.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to excite the tryptophan residues of the protein (typically around 280 nm or 295 nm).
-
Record the fluorescence emission spectrum of the protein solution alone (typically in the range of 300-450 nm).
-
-
Titration:
-
Add successive aliquots of the this compound solution to the protein solution in the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence data for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
For static quenching, the binding constant (Kb) and the number of binding sites (n) can be calculated using the modified Stern-Volmer equation.
-
By performing the experiment at different temperatures, thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be determined using the van't Hoff equation.
-
UV-Vis spectroscopy can be used to confirm the formation of a ground-state complex between the protein and the ligand.
Protocol:
-
Sample Preparation:
-
Prepare a series of solutions containing a fixed concentration of the protein and varying concentrations of this compound.
-
Prepare a corresponding series of solutions containing only this compound at the same concentrations.
-
-
Spectral Measurement:
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Compare the absorption spectra of this compound in the absence and presence of the protein.
-
A change in the absorption spectrum of the ligand upon addition of the protein (e.g., a shift in the maximum absorption wavelength or a change in molar absorptivity) is indicative of the formation of a ground-state complex.
-
Visualization of this compound-Protein Binding and Analysis
Caption: this compound-Protein interaction and analysis workflow.
Implications for Research and Drug Development
A thorough understanding of how small molecules like this compound interact with DNA and proteins is fundamental to various scientific disciplines.
-
In basic research , this knowledge aids in the interpretation of histological staining patterns and in the design of novel molecular probes for studying cellular structures and processes. The ability of this compound to bind to both nucleic acids and proteins underlies its broad utility as a biological stain.[6][7]
-
In drug development , the study of dye-protein and dye-DNA interactions provides valuable insights into the pharmacokinetics and pharmacodynamics of drug candidates. Serum albumin is a major carrier of drugs in the bloodstream, and the binding of a drug to albumin can significantly affect its distribution, metabolism, and efficacy.[3] Understanding the forces that govern these interactions can aid in the design of drugs with improved delivery and targeting properties. Furthermore, the major groove of DNA is an increasingly important target for the development of new therapeutic agents, and the non-intercalative binding mode of this compound provides a useful model for the design of groove-binding drugs.
Conclusion
This technical guide has provided a detailed overview of the core principles governing the binding of this compound to DNA and proteins. The non-intercalative, major groove binding to DNA and the hydrophobically driven, static quenching interaction with proteins are key features of this versatile molecule. The quantitative data and experimental protocols presented herein offer a practical resource for researchers seeking to investigate these and similar molecular interactions. The continued exploration of such fundamental binding events will undoubtedly pave the way for advancements in both our understanding of biological systems and the development of novel therapeutic strategies.
References
- 1. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. cell quantitation: this compound - Cellculture2 [cellculture2.altervista.org]
The Historical Development of Crystal Violet as a Histological Stain: An In-depth Technical Guide
Abstract
Crystal violet, a synthetic triarylmethane dye, has played a pivotal role in the advancement of histology and microbiology. This technical guide provides a comprehensive overview of the historical development of this compound as a histological stain, detailing its chemical synthesis, physicochemical properties, and its seminal applications in the Gram stain and amyloid detection. This document adheres to stringent data presentation and visualization standards to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Dawn of Synthetic Dyes in Microscopy
The latter half of the 19th century marked a revolution in microscopy, largely driven by the advent of synthetic dyes. These dyes, emerging from the burgeoning chemical industry, provided researchers with unprecedented tools to visualize the microscopic world with enhanced contrast and specificity. Among these, this compound, with its intense purple hue, rose to prominence and became indispensable in the laboratory.
The journey of this compound begins with the synthesis of a related compound, methyl violet, by Charles Lauth in 1861.[1] However, it was Alfred Kern who first synthesized this compound (hexamethyl pararosaniline chloride) in 1883.[1] The name "gentian violet" was introduced by the German pharmacist Georg Grübler around 1880 for a staining reagent that was likely a mixture of methylated pararosaniline dyes, including what we now know as this compound.[1] This "gentian violet" proved to be a popular and effective stain, setting the stage for its widespread adoption in histology.[1]
Physicochemical Properties of this compound
The efficacy of this compound as a histological stain is rooted in its chemical structure and resulting physicochemical properties. As a cationic dye, it readily binds to negatively charged components within cells and tissues.
| Property | Value |
| Chemical Formula | C₂₅H₃₀ClN₃ |
| Molar Mass | 407.99 g/mol |
| Appearance | Dark green powder or crystals with a metallic luster |
| Melting Point | 205 °C (decomposes) |
| Solubility in Water | 4 g/L at 25 °C |
| Absorption Maximum (λmax) | 590 nm in water (blue-violet) |
| 420 nm and 620 nm at pH 1.0 (green) | |
| 420 nm at pH -1.0 (yellow) | |
| pKa | 9.4 |
| Common Synonyms | Gentian violet, Methyl violet 10B, Hexamethyl pararosaniline chloride |
Chemical Synthesis of this compound
The original synthesis of this compound, developed by Kern and Caro, involved the reaction of dimethylaniline with the highly toxic phosgene to produce an intermediate, Michler's ketone.[1] A more common modern synthesis involves the condensation of formaldehyde with N,N-dimethylaniline.
The synthesis can be summarized in the following logical steps:
Landmark Histological Applications
This compound's impact on histology is most profoundly demonstrated through its central role in two major staining techniques: the Gram stain for bacterial differentiation and the staining of amyloid plaques.
The Gram Stain: A Revolution in Microbiology
In 1884, the Danish bacteriologist Hans Christian Gram, while working in Berlin, developed a differential staining method to make bacteria more visible in stained sections of lung tissue.[5] This technique, now famously known as the Gram stain, became a cornerstone of microbiology, allowing for the classification of bacteria into two large groups: Gram-positive and Gram-negative.[5]
The differential staining is based on the differences in the cell wall composition of these bacterial groups. Gram-positive bacteria possess a thick peptidoglycan layer that retains the this compound-iodine complex, while Gram-negative bacteria have a thin peptidoglycan layer and an outer lipid membrane that allows for the decolorization and subsequent counterstaining.[5][6]
Hucker's modification is a widely used version of the Gram stain.
Reagents:
-
This compound Solution (Hucker's):
-
Solution A: 2 g this compound (certified) in 20 ml of 95% ethyl alcohol.
-
Solution B: 0.8 g ammonium oxalate in 80 ml of distilled water.
-
Mix Solutions A and B. Let stand for 24 hours and filter before use.
-
-
Gram's Iodine: 1 g iodine and 2 g potassium iodide in 300 ml of distilled water.
-
Decolorizer: A 1:1 mixture of acetone and 95% ethyl alcohol.
-
Safranin Counterstain: 0.25 g safranin O in 10 ml of 95% ethyl alcohol and 90 ml of distilled water.
Procedure:
-
Prepare a thin smear of the bacterial sample on a clean glass slide, air dry, and heat-fix by passing it through a flame.
-
Flood the smear with Hucker's this compound solution for 1 minute.
-
Briefly wash with tap water.
-
Flood the smear with Gram's iodine for 1 minute.
-
Wash with tap water.
-
Decolorize with the acetone-alcohol solution until the purple color ceases to run from the smear.
-
Immediately wash with tap water.
-
Counterstain with safranin for 30-60 seconds.
-
Wash with tap water, blot dry, and examine under a microscope.
Expected Results:
-
Gram-positive bacteria: Blue to purple.
-
Gram-negative bacteria: Pink to red.
Staining of Amyloid Plaques
This compound was the first stain used for the detection of amyloid deposits in tissues, dating back to 1875. Amyloid refers to abnormal protein aggregates that can accumulate in various tissues and are associated with a range of diseases, including Alzheimer's disease. This compound binds to the surface carboxyl ions of the amyloid fibrils. While it is not as specific as other amyloid stains like Congo red, it remains a useful screening tool.
In 1947, Ethel Lieb published a method for a permanent stain for amyloid using this compound, which provided a reliable technique for its visualization.[7][8]
This method utilizes a metachromatic staining reaction where the amyloid stains a different color (reddish-violet) than the background (blue-violet).
Reagents:
-
Lieb's this compound Solution (0.5%): 0.5 g this compound in 100 ml of a solution containing 2.5 ml of glacial acetic acid and 97.5 ml of distilled water. The solution should be filtered.
-
Apathy's Mounting Medium or other aqueous mounting medium.
Procedure:
-
Deparaffinize and hydrate tissue sections (cut at 10-12 microns for best results) to distilled water.
-
Stain in Lieb's this compound solution for 5-10 minutes.
-
Rinse thoroughly in tap water.
-
Mount with an aqueous mounting medium.
Expected Results:
-
Amyloid deposits: Reddish-violet.
-
Background: Blue-violet.
Mechanism of Staining
This compound is a cationic (positively charged) dye. Its staining mechanism relies on electrostatic attraction to negatively charged molecules within the cell. In general histological applications, it binds to the phosphate groups of nucleic acids in the cell nucleus and to acidic proteins in the cytoplasm, staining them purple. This property also makes it useful for quantifying cell viability, as the amount of dye retained is proportional to the number of adherent cells.
In the Gram stain, the this compound cation (CV+) penetrates the cell walls of both Gram-positive and Gram-negative bacteria. The subsequent addition of iodine (I-) forms a large, insoluble this compound-iodine (CV-I) complex. In Gram-positive bacteria, the thick, dehydrated peptidoglycan layer traps this complex. In Gram-negative bacteria, the alcohol-acetone decolorizer dissolves the outer lipid membrane and the thin peptidoglycan layer allows the CV-I complex to be washed out.
For amyloid staining, the mechanism is described as a metachromatic reaction. While the exact nature is complex, it is understood that the dye molecules stack in a specific orientation upon binding to the amyloid fibrils, altering the light absorption properties and resulting in a shift from the usual blue-violet to a reddish-purple color.
Conclusion
The historical development of this compound as a histological stain is a testament to the profound impact of synthetic chemistry on the biological sciences. From its initial synthesis in the late 19th century to its critical role in the development of the Gram stain and amyloid staining techniques, this compound has been instrumental in advancing our understanding of microbiology and pathology. Its continued use in modern laboratories underscores its enduring utility as a simple, effective, and versatile staining agent. This technical guide, with its detailed protocols and data, aims to provide a valuable resource for contemporary researchers building upon this rich historical foundation.
References
- 1. clyte.tech [clyte.tech]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 548-62-9 [m.chemicalbook.com]
- 5. Gram's Stain [oacapps.med.jhmi.edu]
- 6. riccachemical.com [riccachemical.com]
- 7. newcomersupply.com [newcomersupply.com]
- 8. This compound | 548-62-9 [chemicalbook.com]
safety precautions for handling crystal violet powder
An In-depth Technical Guide to Safety Precautions for Handling Crystal Violet Powder
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as Gentian Violet, Basic Violet 3, or Hexamethyl-p-rosaniline chloride) is a synthetic triarylmethane dye widely utilized in biological staining, as a component in Gram staining, and in various biotechnological applications. While an invaluable tool in the laboratory, this compound powder presents several health and environmental hazards that necessitate strict adherence to safety protocols. This guide provides a comprehensive overview of the essential , including hazard identification, personal protective equipment, handling and storage procedures, emergency measures, and disposal considerations. All personnel handling this substance must be thoroughly trained on its potential hazards and the procedures outlined in this document.
Hazard Identification and Classification
This compound is classified as a hazardous substance and presents multiple risks.[1][2][3] It is harmful if swallowed, causes serious eye damage, and is suspected of causing cancer.[1][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][3][4]
GHS Hazard Statements:
Toxicological and Ecotoxicological Data
The following tables summarize the key quantitative toxicological and environmental hazard data for this compound.
Table 1: Acute Toxicity Data
| Endpoint | Value | Species | Source |
| LD50 Oral | 420 mg/kg | Rat | [3] |
Table 2: Environmental Hazard Data
| Endpoint | Value | Organism | Environmental Compartment | Source |
| PNEC | 0.002 mg/L | Aquatic Organisms | Freshwater | [7] |
Experimental Protocols
While detailed experimental methodologies for the toxicological data cited are not publicly available in standard safety data sheets, the referenced values are typically determined using standardized protocols from organizations such as the Organisation for Economic Co-operation and Development (OECD). For example, the oral LD50 value is likely determined following a protocol similar to OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). Similarly, Predicted No-Effect Concentrations (PNEC) for aquatic organisms are derived from ecotoxicological studies, such as those following OECD Guidelines 202 (Daphnia sp. Acute Immobilisation Test) or 203 (Fish, Acute Toxicity Test).
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound powder to prevent exposure.[8]
-
Eye and Face Protection: Chemical safety goggles with side protection are required.[1][7] A face shield may be necessary for operations with a high risk of dust generation.
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below recommended limits or if there is a respiratory hazard, a suitable respirator must be worn.[1][6] For instance, if a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[1]
Handling and Storage
6.1 Safe Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust.[8]
-
Avoid dust formation.[9]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2][8][10]
-
Wash hands thoroughly after handling the substance.[2][6][8]
6.2 Storage:
-
Keep containers tightly closed to prevent spills and exposure.[1][7][8]
-
Store away from direct sunlight and incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[4][5][8][9]
Emergency Procedures
7.1 First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9][10] Seek immediate medical attention.[4][9]
-
In case of skin contact: Remove contaminated clothing and flush the affected skin with plenty of water.[6] Wash the area with soap and water. If irritation persists, seek medical attention.
-
If inhaled: Remove the victim to fresh air. If not breathing, provide artificial respiration.[6][9] Seek medical attention.
-
If swallowed: Do NOT induce vomiting.[9] Rinse the mouth with water.[6][11] Seek immediate medical attention.[9]
7.2 Spill Response:
-
Minor Spills:
-
Major Spills:
Disposal Considerations
Dispose of this compound powder and any contaminated materials in accordance with all local, regional, and national regulations.[6][10] Do not allow the substance to enter the environment.[6][8][11]
Visualized Workflows and Relationships
Experimental Workflow: Safe Handling of this compound Powder
Caption: A workflow for the safe handling of this compound powder.
Logical Relationship: Hazard Mitigation Strategy
Caption: A diagram illustrating the hazard mitigation strategy.
References
- 1. scribd.com [scribd.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sirchie.com [sirchie.com]
- 6. agilent.com [agilent.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. m.youtube.com [m.youtube.com]
- 9. southernbiological.com [southernbiological.com]
- 10. agilent.com [agilent.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. archpdfs.lps.org [archpdfs.lps.org]
- 13. hurstscientific.com.au [hurstscientific.com.au]
solubility of crystal violet in water and alcohol
An In-depth Technical Guide to the Solubility of Crystal Violet in Water and Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and alcoholic solutions. The information herein is intended to support research, development, and quality control activities where precise concentrations of this dye are required. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and graphical representations of key concepts and workflows.
Quantitative Solubility Data
The solubility of this compound, a triarylmethane dye, is influenced by the solvent, temperature, and the specific form of the dye (e.g., chloride salt vs. leuco base). The following table summarizes the reported solubility of this compound chloride in water and ethanol at or near room temperature. It is important to note that variations in reported values can arise from differences in experimental conditions, such as pH and the purity of the dye and solvents.
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 4 g/L | [1] |
| Water | 25 | 16 g/L | [2][3] |
| Water | 25 | 14 g/L (14 mg/mL) | [4] |
| Water | 27 | 50 g/L | [5] |
| Water | Not Specified | 5 g/L (5 mg/mL) | [6][7] |
| Ethanol | 25 | 8 g/L (8 mg/mL) | [4] |
| Ethanol (95%) | Not Specified | 13.87% (w/v) | [3] |
| Alcohol | Not Specified | 1:10 (w/v) | [2] |
Factors Influencing this compound Solubility
The solubility of this compound is a multifactorial property. The chemical structure of the dye, the properties of the solvent, and the surrounding environmental conditions all play a crucial role. The diagram below illustrates the key factors that influence the dissolution of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 548-62-9 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound |Basic Violet 3, Gentian Violet, Hexamethylpararosaniline chloride, Methyl Violet 10B | Hello Bio [hellobio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Crystal Violet Staining Protocol for Adherent Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The Crystal Violet (CV) staining assay is a simple, rapid, and reliable method for quantifying the relative density and viability of adherent cells in culture.[1][2] This technique is widely used to assess cell proliferation, survival, and cytotoxicity in response to various treatments.[1][3] The principle of the assay is based on the binding of the this compound dye, a triarylmethane dye, to proteins and DNA within the cells.[1][2][4]
Adherent cells are first fixed to the culture plate to preserve their morphology and attachment. Subsequently, the cells are stained with a this compound solution.[1] After a washing step to remove excess unbound dye, the dye incorporated by the adherent cells is solubilized.[1] The absorbance of the solubilized dye is then measured using a spectrophotometer, typically at a wavelength between 570 and 590 nm.[1][4] The intensity of the color is directly proportional to the cell biomass (number of adherent cells), allowing for quantitative comparison across different experimental conditions.[1][2] Because dead or dying cells lose their adherence and are washed away during the procedure, the amount of remaining stain correlates with the number of viable cells.[3][4]
Materials and Reagents
-
Cells: Adherent cell line of interest cultured in appropriate multi-well plates (e.g., 6, 12, 24, or 96-well).[1]
-
Phosphate-Buffered Saline (PBS): pH 7.4, for washing cells.[1]
-
Fixative Solution:
-
This compound Staining Solution (0.1% - 0.5% w/v):
-
Solubilization Solution:
-
Equipment:
Experimental Protocol
This protocol is optimized for a 96-well plate format. Volumes should be scaled accordingly for other plate sizes (see Table 1).
3.1. Cell Seeding and Treatment
-
Seed Cells: Plate cells in a 96-well plate at a desired density (e.g., 10,000-20,000 cells per well) in 100 µL of culture medium. Include wells with medium only to serve as blanks for background absorbance.[2][4]
-
Incubate: Allow cells to adhere and grow for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
Treat Cells: Aspirate the medium and replace it with fresh medium containing the experimental compounds (e.g., cytotoxic drugs) or control vehicle.[4]
-
Incubate: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
3.2. Cell Fixation
-
Remove Medium: Carefully aspirate the culture medium from each well.[1]
-
Wash (Optional): Gently wash the cell monolayer once with PBS to remove dead, non-adherent cells.[1][5]
-
Fix: Add 100 µL of 100% methanol to each well and incubate for 10-20 minutes at room temperature.[4][5] This step fixes the cells to the plate.
3.3. Staining
-
Remove Fixative: Aspirate and discard the methanol.[5]
-
Air Dry (Optional): Allow the plates to air dry completely at room temperature.[5]
-
Add Stain: Add 50-100 µL of this compound Staining Solution (e.g., 0.5%) to each well, ensuring the cell monolayer is fully covered.[1][4]
-
Incubate: Incubate for 10-30 minutes at room temperature.[1] Gentle agitation on a bench rocker can ensure even staining.[4]
3.4. Washing and Drying
-
Remove Stain: Carefully aspirate or pour off the this compound solution.[1]
-
Wash: Wash the plate by gently running tap water into the wells. Repeat this process 2-4 times to remove all excess stain.[4][5] Avoid a direct stream of water onto the cell monolayer.[4]
-
Dry: Invert the plate on absorbent paper and tap gently to remove any remaining liquid. Allow the plate to air dry completely at room temperature for at least 2 hours or overnight.[4][5]
3.5. Solubilization and Quantification
-
Solubilize Dye: Add 200 µL of 100% methanol (or another solubilizing agent) to each well.[4]
-
Incubate: Place the plate on a bench rocker or shaker for 20 minutes at room temperature to ensure the dye is fully dissolved.[4]
-
Measure Absorbance: Measure the optical density (OD) in a plate reader at a wavelength of 570-590 nm.[4][8]
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound cell viability assay.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance value of the blank (medium-only) wells from the absorbance values of all experimental wells.[1]
-
Normalization: The resulting absorbance values are directly proportional to the number of viable, adherent cells.[1] Results are often expressed as a percentage of the control (untreated) cells to determine the relative cell viability.[1]
-
% Viability = (OD of Treated Sample / OD of Control Sample) x 100
-
-
Dose-Response Curves: For cytotoxicity studies, data can be used to generate dose-response curves and calculate IC₅₀ values (the concentration of a drug that inhibits cell growth by 50%).[1]
Quantitative Data Summary
The following tables provide recommended volumes for different plate formats and example data from a cytotoxicity experiment.
Table 1: Recommended Reagent Volumes per Well
| Plate Format | Seeding Volume | PBS Wash Volume | Staining Solution Volume | Solubilization Volume |
|---|---|---|---|---|
| 96-well | 100 µL | 100 µL | 50 - 100 µL | 200 µL |
| 48-well | 250 µL | 250 µL | 100 - 200 µL | 400 µL |
| 24-well | 500 µL | 500 µL | 250 - 500 µL | 800 µL |
| 12-well | 1 mL | 1 mL | 0.5 - 1 mL | 1.5 mL |
| 6-well | 2 mL | 2 mL | 1 - 2 mL | 3 mL |
(Data synthesized from multiple sources including[2])
Table 2: Example Cytotoxicity Data Summary This table shows example data for human primary fibroblasts treated with different concentrations of formaldehyde (FA) for 72 hours.
| Treatment Group | Concentration (µM) | Mean OD (570 nm) ± SEM | % Cell Viability |
| Control | 0 | 0.85 ± 0.05 | 100% |
| FA Treatment | 250 | 0.51 ± 0.04 | 60% |
| FA Treatment | 500 | 0.17 ± 0.02 | 20% |
| (Data adapted from a representative experiment described in[9]) |
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| High Background Staining | - Insufficient washing.- this compound solution is too concentrated or old. | - Increase the number and vigor of washing steps.- Ensure the plate is washed until the water runs clear.- Filter the staining solution or prepare it fresh. |
| Low Signal / Weak Staining | - Low cell number.- Cells detached during washing.- Staining time is too short. | - Increase the initial cell seeding density.- Be gentle during washing steps; do not pipette liquid directly onto cells.[2]- Increase the staining incubation time to 20-30 minutes. |
| High Variability between Replicates | - Uneven cell seeding.- Incomplete solubilization of the dye.- Cell monolayer dried out during incubations. | - Ensure a single-cell suspension before plating to avoid clumps.[4]- Increase incubation time with the solubilizing agent and ensure adequate mixing on a shaker.[4]- Do not allow wells to dry out between steps. |
| Loss of Cell Monolayer | - Fixation was incomplete or too harsh.- Washing was too aggressive. | - Ensure cells are completely covered with fixative for the full duration.- When washing, add liquid slowly down the side of the well instead of directly onto the cells.[4] |
References
- 1. clyte.tech [clyte.tech]
- 2. cell quantitation: this compound - Cellculture2 [cellculture2.altervista.org]
- 3. This compound Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tpp.ch [tpp.ch]
- 6. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 7. static.igem.org [static.igem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Quantifying Biofilm Formation Using the Crystal Violet Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both living and non-living surfaces.[1][2][3] These complex structures provide a protected mode of growth that allows microorganisms to survive in hostile environments and exhibit increased resistance to antimicrobial agents.[1] The ability to accurately quantify biofilm formation is crucial for understanding microbial pathogenesis, developing novel anti-biofilm therapeutics, and assessing the efficacy of antimicrobial treatments.
The crystal violet (CV) assay is a simple, reliable, and widely used method for quantifying biofilm biomass.[4][5] This assay is based on the ability of this compound, a basic dye, to bind to and stain negatively charged components of the biofilm matrix, including polysaccharides and extracellular DNA, as well as the microbial cells themselves.[3][4] The amount of bound dye is proportional to the total biofilm biomass.[2][6] After staining, the bound this compound is solubilized, and the absorbance is measured using a spectrophotometer, providing a quantitative measure of the biofilm formed.[6][7]
These application notes provide a detailed protocol for quantifying biofilm formation using the this compound assay, guidance on data presentation, and troubleshooting tips.
Principle of the Assay
The this compound assay is a straightforward method for the indirect quantification of biofilm. The workflow begins with the formation of a biofilm on a surface, typically within the wells of a microtiter plate.[7] Non-adherent, planktonic cells are then removed by washing.[3] The remaining adherent biofilm is stained with a this compound solution.[4][7] After an incubation period, excess unbound dye is washed away.[4][7] The this compound that has been taken up by the biofilm components is then solubilized using a solvent, commonly 30% acetic acid or ethanol.[7][8][9] The intensity of the colored solution, which is directly proportional to the amount of biofilm, is then quantified by measuring the absorbance at a specific wavelength (typically 550-595 nm).[4][7][8]
Materials and Reagents
-
Bacterial culture of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[10]
-
Phosphate-buffered saline (PBS)
-
Solubilization solution: 30% acetic acid in water or absolute ethanol[7][9]
-
Pipettes and sterile tips
-
Microplate reader capable of measuring absorbance at 570-595 nm[4][8]
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the microbial species and specific experimental conditions.
Day 1: Biofilm Formation
-
Prepare Inoculum: Grow an overnight culture of the desired bacterial strain in the appropriate growth medium at 37°C.[10]
-
Standardize Culture: Dilute the overnight culture in fresh medium to a specific optical density (OD), typically an OD600 of 0.1.[10] This corresponds to a standardized cell concentration.
-
Inoculate Microtiter Plate: Add 200 µL of the standardized bacterial suspension to each well of a 96-well microtiter plate.[8] Include negative control wells containing sterile medium only to account for background absorbance. To minimize the "edge effect" caused by evaporation, the peripheral wells can be filled with sterile distilled water.[11][12]
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.[8][10] The incubation time can be varied depending on the biofilm-forming capacity of the microorganism.
Day 2/3: this compound Staining and Quantification
-
Remove Planktonic Cells: Carefully aspirate the culture medium from each well without disturbing the biofilm at the bottom.[9]
-
Wash: Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic bacteria.[8] After each wash, invert the plate and gently tap it on a paper towel to remove the excess liquid.[9]
-
Fixation (Optional but Recommended): Add 200 µL of methanol to each well and incubate for 15 minutes. This step fixes the biofilm to the plate.[12] Aspirate the methanol and allow the plate to air dry completely.[12]
-
Stain with this compound: Add 200 µL of 0.1% this compound solution to each well, ensuring the biofilm is completely covered.[8] Incubate at room temperature for 10-15 minutes.[13]
-
Wash Excess Stain: Aspirate the this compound solution. Wash the wells three to four times with 200 µL of sterile distilled water or PBS to remove all unbound stain.[4] Invert the plate and tap firmly on a paper towel to remove any remaining liquid.
-
Air Dry: Allow the plate to air dry completely at room temperature.[9]
-
Solubilize the Stain: Add 200 µL of 30% acetic acid or absolute ethanol to each well to solubilize the this compound bound to the biofilm.[9]
-
Incubate for Solubilization: Incubate the plate at room temperature for 10-15 minutes, with gentle agitation on an orbital shaker to ensure complete solubilization of the dye.[14]
-
Measure Absorbance: Transfer 125 µL of the solubilized stain from each well to a new flat-bottom 96-well plate.[6] Measure the optical density (OD) at a wavelength between 570 nm and 595 nm using a microplate reader.[8][13]
Data Presentation
Quantitative data from the this compound assay should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. A tabular format is highly recommended. The final OD values should be corrected by subtracting the average OD of the negative control wells (medium only).
Table 1: Quantification of Biofilm Formation Under Different Treatment Conditions
| Treatment Group | Replicate 1 (OD 595nm) | Replicate 2 (OD 595nm) | Replicate 3 (OD 595nm) | Mean OD 595nm | Standard Deviation | % Biofilm Inhibition |
| Untreated Control | 0.852 | 0.875 | 0.863 | 0.863 | 0.0115 | 0% |
| Compound A (10 µg/mL) | 0.421 | 0.435 | 0.415 | 0.424 | 0.0101 | 50.87% |
| Compound B (10 µg/mL) | 0.215 | 0.225 | 0.210 | 0.217 | 0.0076 | 74.85% |
| Vehicle Control | 0.845 | 0.868 | 0.855 | 0.856 | 0.0115 | 0.81% |
| Negative Control | 0.052 | 0.055 | 0.053 | 0.053 | 0.0015 | N/A |
Note: The OD values presented are hypothetical and for illustrative purposes only. The percentage of biofilm inhibition is calculated relative to the untreated control after subtracting the negative control background.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in negative control wells | - Contamination of sterile medium. - this compound solution is precipitating. | - Use fresh, sterile medium. - Filter the this compound solution before use. |
| Low absorbance readings | - Insufficient incubation time for biofilm formation. - Vigorous washing steps dislodging the biofilm.[15] - Low staining concentration or time. | - Optimize the incubation period for your specific strain. - Be gentle during the washing steps; do not pipette directly onto the biofilm.[16] - Increase this compound concentration or staining time. |
| High variability between replicates | - Uneven biofilm formation. - Inconsistent washing. - "Edge effect" due to evaporation in outer wells.[11] | - Ensure a homogenous inoculum. - Standardize the washing procedure. - Avoid using the outer wells of the plate or fill them with sterile water.[11][12] |
| This compound rings forming at the air-liquid interface | - This is a characteristic of some biofilm-forming organisms. | - Ensure these rings are consistently included or excluded during quantification. Note this observation in your results.[2] |
Conclusion
The this compound assay remains a cornerstone for the quantification of biofilm formation due to its simplicity, low cost, and high-throughput capability. By following a standardized protocol and being mindful of potential pitfalls, researchers can obtain reliable and reproducible data. This information is invaluable for screening anti-biofilm compounds, studying the genetics of biofilm formation, and developing strategies to combat biofilm-associated infections and industrial biofouling.
References
- 1. ableweb.org [ableweb.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound staining protocol | Abcam [abcam.com]
- 5. youtube.com [youtube.com]
- 6. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. This compound assay [bio-protocol.org]
- 9. static.igem.org [static.igem.org]
- 10. static.igem.org [static.igem.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound Biofilm Assay [bio-protocol.org]
- 14. clyte.tech [clyte.tech]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Application Note: Preparation and Use of 0.1% Crystal Violet Staining Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crystal violet is a triarylmethane cationic dye widely used in biological research for staining the nuclei and cytoplasm of cells.[1][2] Its mechanism relies on the electrostatic attraction between the positively charged dye molecules and negatively charged cellular components, such as nucleic acids (DNA, RNA) and proteins.[2][3] This binding makes it an effective tool for quantifying cell biomass.
This application note provides detailed protocols for the preparation of a 0.1% this compound solution and its application in common cell-based assays, such as cell viability and proliferation analysis. In these assays, the amount of dye incorporated is directly proportional to the number of adherent, viable cells, offering a simple and reliable method for high-throughput screening of cytotoxic agents or growth factors.[1][4][5]
Materials and Reagents
2.1 Equipment
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Volumetric flasks (100 mL)
-
Graduated cylinders
-
Beakers
-
Filtration apparatus (optional, with 0.22 µm or 0.45 µm filter)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
2.2 Reagents
-
This compound powder (CAS No. 548-62-9)
-
Distilled or deionized water (ddH₂O)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol (ACS grade or higher)
-
Ammonium oxalate (for Gram staining preparation)
-
Ethanol, 95% (for Gram staining preparation)
Safety Precautions
-
Toxicity: this compound is potentially toxic and should be handled with care.[6]
-
Staining: The dye will permanently stain skin, clothing, and laboratory surfaces.[7][8]
-
Handling: Always wear appropriate PPE, including gloves, a lab coat, and eye protection.[6][7]
-
Ventilation: When working with methanol or ethanol, use a chemical fume hood or a well-ventilated area as these solvents are flammable and their fumes can be hazardous.[1][7]
Protocol 1: Preparation of 0.1% this compound Solution for Cell-Based Assays
This protocol describes two common formulations for preparing a 0.1% (w/v) this compound solution suitable for cell viability, proliferation, and biofilm assays.
4.1 Quantitative Data Summary
The following table summarizes the components needed to prepare 100 mL of staining solution.
| Reagent | Formulation A (Aqueous) | Formulation B (Methanol-Based) | Purpose |
| This compound Powder | 0.1 g | 0.1 g | Primary stain |
| Methanol | - | 20 mL | Solvent and cell fixative/permeabilizer |
| Distilled Water (ddH₂O) or PBS | 100 mL | 80 mL | Solvent |
4.2 Detailed Methodology
Formulation A: Aqueous Solution (in Water or PBS)
-
Weigh 0.1 g of this compound powder and place it into a 100 mL beaker.
-
Add 100 mL of distilled water or PBS.
-
Place a magnetic stir bar in the beaker and stir the mixture on a magnetic stirrer until the powder is completely dissolved. This may take some time.
-
(Optional) For a particle-free solution, filter the solution through a 0.45 µm filter.
-
Transfer the solution to a clearly labeled, light-blocking bottle.
Formulation B: Methanol-Based Solution
-
Weigh 0.1 g of this compound powder and place it into a 100 mL beaker.
-
Add 20 mL of methanol and stir to dissolve the powder.[1]
-
Once dissolved, add 80 mL of distilled water to bring the final volume to 100 mL.
-
Stir until the solution is homogeneous.
-
Transfer the solution to a clearly labeled, light-blocking bottle. The inclusion of methanol can enhance staining intensity and consistency.[1]
4.3 Storage and Stability Store the prepared solution at room temperature, protected from light.[6][9] Under these conditions, the solution is stable for at least one year.[6][9]
Protocol 2: Application in a Cell Viability Assay
This protocol provides a general workflow for quantifying adherent cells in a 96-well plate format.
5.1 Experimental Workflow Diagram
Caption: Workflow for a typical this compound cell viability assay.
5.2 Detailed Methodology
-
Cell Seeding: Seed adherent cells in a multi-well plate (e.g., 96-well) at a desired density and culture under standard conditions until they adhere and reach the desired confluency.
-
Treatment: Expose the cells to experimental compounds (e.g., cytotoxic drugs) for the desired duration.
-
Washing: Gently wash the cells with PBS to remove dead, non-adherent cells and residual media.[1]
-
Fixation: Add a fixative solution, such as 100% ice-cold methanol or 4% paraformaldehyde (PFA), to each well and incubate for 10-20 minutes at room temperature.[1]
-
Staining: Remove the fixative and add enough 0.1% this compound solution to completely cover the cell monolayer. Incubate for 15-30 minutes at room temperature.[1]
-
Final Washing: Gently wash the plate under a stream of tap water until the water runs clear. Wash multiple times to remove all excess dye.[1]
-
Drying: Invert the plate on a paper towel to remove excess water and allow it to air dry completely at room temperature.[1]
-
Solubilization: Add a solubilization buffer (e.g., 1% SDS in PBS or 10% acetic acid) to each well to dissolve the bound dye.[1] Incubate for 15-30 minutes on a shaker to ensure the dye is fully solubilized.
-
Quantification: Measure the absorbance of the solubilized dye using a spectrophotometer or plate reader at a wavelength between 570-590 nm.[1] The absorbance value is directly proportional to the number of viable, adherent cells.
Protocol 3: Preparation of Hucker's this compound for Gram Staining
For microbiological applications like Gram staining, a stabilized this compound solution (Hucker's formulation) is often preferred. This involves preparing two separate stock solutions that are mixed to create the final working solution.[10][11]
6.1 Solution Preparation Diagram
Caption: Preparation workflow for Hucker's this compound solution.
6.2 Detailed Methodology
-
Prepare Solution A (Dye Solution):
-
Dissolve 2 g of this compound powder in 20 mL of 95% ethanol.[11]
-
-
Prepare Solution B (Mordant Solution):
-
Dissolve 0.8 g of ammonium oxalate in 80 mL of distilled water.[11]
-
-
Prepare Working Solution:
References
- 1. clyte.tech [clyte.tech]
- 2. blog.irjpl.org [blog.irjpl.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. This compound Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. apexbt.com [apexbt.com]
- 10. microbenotes.com [microbenotes.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Crystal Violet for Protein Visualization in SDS-PAGE
Introduction
Crystal Violet, a cationic triarylmethane dye, serves as a versatile and sensitive staining agent for the visualization of proteins separated by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[1][2] While Coomassie Brilliant Blue is a more conventional choice, this compound offers several advantages, including a higher sensitivity for certain proteins and the potential for more environmentally friendly protocols that require no destaining step.[1] This document provides detailed protocols for the application of this compound in protein gel staining, presents comparative quantitative data, and outlines the experimental workflow. This compound functions by binding to negatively charged molecules, including proteins and nucleic acids, enabling their visualization.[3]
Principle of Staining
In SDS-PAGE, proteins are denatured and coated with the negatively charged detergent SDS, imparting a net negative charge. This compound, being a cationic (positively charged) dye, electrostatically interacts with the SDS-coated proteins, allowing for the visualization of protein bands within the polyacrylamide gel matrix.[3] Its strong binding affinity results in clear and consistent staining.
Quantitative Data Summary
This compound demonstrates comparable or superior performance to Coomassie Brilliant Blue R-250 in key staining parameters. A study showed that while the linear dynamic range was similar for both stains, this compound could detect some high and low molecular weight E. coli proteins not stained by Coomassie.[1]
| Parameter | This compound | Coomassie Brilliant Blue R-250 |
| Detection Limit (Sensitivity) | ~16 ng[1] | ~80 ng (five-fold less sensitive than this compound)[1][2] |
| Combined Staining Sensitivity | ~2 ng (when combined with Coomassie blue)[1][2] | N/A |
| Linear Dynamic Range | Similar to Coomassie Blue[1] | Standard Range |
| Staining Time | 30 minutes at 60°C or 3 hours at Room Temperature[1][2] | ~30 minutes to 2 hours[4] |
Experimental Workflow
The overall workflow for this compound staining of SDS-PAGE gels is a straightforward process involving post-electrophoresis fixing, staining, and an optional destaining step to reduce background.
Caption: Workflow for SDS-PAGE protein visualization using this compound.
Experimental Protocols
I. Materials and Reagents
-
This compound Powder (also known as Gentian Violet)
-
Methanol (ACS Grade)
-
Glacial Acetic Acid
-
Deionized Water
-
Polyacrylamide Gel with separated proteins
-
Shaking Platform
-
Staining Trays
-
Protective Gloves and Eyewear
II. Solution Preparation
-
Fixing Solution (50% Methanol, 10% Acetic Acid):
-
To 400 mL of deionized water, add 500 mL of methanol and 100 mL of glacial acetic acid.
-
Adjust the final volume to 1 L with deionized water.
-
Store at room temperature.
-
-
This compound Staining Solution (0.001% w/v this compound, 10% v/v Methanol, 1.5% v/v Acetic Acid):
-
Dissolve 10 mg of this compound powder in 100 mL of methanol. This creates a 0.01% stock solution.
-
In a new container, add 100 mL of the 0.01% this compound stock solution to 885 mL of deionized water.
-
Add 15 mL of glacial acetic acid.
-
Mix thoroughly. This produces a final working solution with a very low dye concentration, which may not require a destaining step.[2]
-
Store the solution in a dark container at room temperature, as this compound is light-sensitive.
-
-
Destaining Solution (10% Methanol):
-
Add 100 mL of methanol to 900 mL of deionized water.
-
Mix well and store at room temperature.
-
III. Staining Protocol
This protocol is optimized for a standard mini-gel. Volumes should be adjusted for larger gels.
-
Post-Electrophoresis: After electrophoresis is complete, carefully remove the polyacrylamide gel from the glass plates.
-
(Optional) Gel Fixation: Place the gel in a clean staining tray with 50-100 mL of Fixing Solution. Incubate for 30 minutes on a shaking platform. This step helps to precipitate proteins within the gel and removes interfering substances like SDS.
-
Washing: Discard the fixing solution and wash the gel with deionized water for 5-10 minutes.
-
Staining: Discard the water and add 50-100 mL of this compound Staining Solution to completely submerge the gel.
-
Destaining (Optional): If background staining is high, discard the staining solution and add 100 mL of the Destaining Solution. Agitate gently for 5-15 minutes, or until protein bands are clearly visible against a clear background. The low concentration of dye in the recommended staining solution minimizes the need for this step.[1]
-
Final Wash & Storage: Discard the destaining solution and wash the gel in deionized water. The gel can now be imaged. For long-term storage, keep the gel in deionized water at 4°C.
IV. Reversibility and Downstream Applications
The staining process with this compound can be reversed.[1] Furthermore, stained proteins can be successfully transferred to a nitrocellulose membrane for Western blotting and detected with enzyme-coupled antibodies.[1][2]
Safety Precautions
-
This compound is potentially toxic and is suspected of causing cancer.[5][6] Handle the powder and solutions with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Always work in a well-ventilated area or a chemical fume hood, especially when handling methanol and glacial acetic acid.
-
Dispose of all waste containing this compound in accordance with local, regional, and national regulations.[5]
References
- 1. This compound stains proteins in SDS-PAGE gels and zymograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Visualization of proteins in SDS PAGE gels [qiagen.com]
- 5. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 6. biopioneer.com.tw [biopioneer.com.tw]
Application Notes: Staining Nucleic Acids in Electrophoresis Gels with Crystal Violet
Introduction
Crystal violet is a triarylmethane dye capable of binding to negatively charged molecules like nucleic acids and proteins.[1][2][3][4] In the context of gel electrophoresis, it serves as a visible light alternative to fluorescent stains such as ethidium bromide (EtBr) for the detection of DNA and RNA.[5][6] The primary mechanism of action is the intercalation of the flat this compound molecule between the base pairs of the DNA double helix.[7][8] This interaction allows for the visualization of nucleic acid bands under ambient light, thereby eliminating the need for UV transillumination.[8][9][10] This is a significant advantage as prolonged exposure to UV light can damage the DNA, which can inhibit downstream applications like cloning.[5][6]
Advantages and Disadvantages
The main advantages of using this compound are its lower toxicity compared to the mutagenic ethidium bromide and the avoidance of DNA-damaging UV light.[5][7][8][9] It is also a very affordable staining reagent.[5] However, its primary disadvantage is lower sensitivity compared to fluorescent dyes.[5] While EtBr can detect as little as 1 ng of DNA, the detection limit for this compound is significantly higher.[5][8] This sensitivity can be improved by using a counterion-dye method, for instance, by adding methyl orange to the staining solution, which helps reduce background staining.[11][12]
Quantitative Data Summary
The following table summarizes the detection limits and typical concentrations for this compound and other common nucleic acid stains.
| Stain | Staining Method | Typical Concentration | Detection Limit (dsDNA) | Visualization |
| This compound | Post-staining | 0.001% in distilled water | ~16 ng | Visible Light |
| This compound & Methyl Orange | Post-staining | 0.0025% this compound & 0.0005% Methyl Orange | ~8 ng | Visible Light |
| This compound | In-gel staining | ~0.0001% - 0.0016% in agarose gel | Not specified | Visible Light |
| Ethidium Bromide (EtBr) | In-gel or Post-staining | 0.5 mg/L | ~1-5 ng | UV Light (300 nm) |
| Methylene Blue | Post-staining | 0.025% in water | ~40-100 ng | Visible Light |
Data compiled from sources:[5][8][9][10][11][12][13][14]
Experimental Protocols
Two primary methods for staining nucleic acids with this compound in agarose gels are presented below: In-Gel Staining and Post-Electrophoresis Staining.
Protocol 1: In-Gel Staining
This method involves adding this compound directly to the molten agarose before casting the gel. It offers convenience as the DNA is stained during the electrophoresis run.
Materials:
-
Agarose
-
Electrophoresis buffer (e.g., 1X TAE or TBE)
-
This compound stock solution (0.2% w/v in water)[10]
-
Flask for melting agarose
-
Gel casting tray and combs
-
Microwave or heating plate
Procedure:
-
Prepare Agarose Gel: Prepare a 1% agarose solution in the desired amount of 1X electrophoresis buffer (e.g., 1 g agarose in 100 mL buffer).[10]
-
Melt Agarose: Heat the solution in a microwave or on a hot plate until the agarose is completely dissolved.
-
Cool and Add Stain: Allow the molten agarose to cool for a few minutes until it is safe to handle (around 50-60°C).
-
Add this compound: Add the this compound stock solution to the molten agarose to a final concentration of approximately 0.0001%. For example, add 50 µL of a 0.2% stock solution to 100 mL of molten agarose.[10] Swirl the flask gently to mix the dye evenly.
-
Cast Gel: Pour the agarose-dye mixture into the gel casting tray with the combs in place. Allow it to solidify completely at room temperature.
-
Run Electrophoresis: Once solidified, place the gel in the electrophoresis tank, cover it with running buffer, and load your DNA samples mixed with a loading dye. Run the gel at a constant voltage (e.g., 100 V) for 20-30 minutes or until the dye front has migrated sufficiently.[10]
-
Visualize: DNA bands should be visible under ambient light as purple bands directly after the run is complete.[10]
Protocol 2: Post-Electrophoresis Staining
This method involves running an unstained gel first and then submerging it in a this compound solution. This can result in a lower background and is preferred for optimizing sensitivity.
Materials:
-
Pre-cast agarose gel after electrophoresis
-
Staining tray
-
Staining Solution: 0.001% this compound in distilled water.[11][12]
-
(Optional) Enhanced Staining Solution: A mixed solution of 0.0025% this compound and 0.0005% methyl orange in distilled water.[11][12][14]
Procedure:
-
Perform Electrophoresis: Cast a standard agarose gel without any stain. Load and run your DNA samples as usual.
-
Prepare Staining Solution: Prepare the chosen staining solution in a clean staining tray. Ensure there is enough volume to fully submerge the gel.
-
Stain the Gel: Carefully transfer the gel from the electrophoresis unit to the staining tray.
-
Incubate: Incubate the gel in the staining solution for approximately 30 minutes at room temperature.[12] Shorter incubation times (around 15 minutes) may be sufficient for larger DNA fragments (>6 kb), while 30 minutes is optimal for a wider range of sizes.[12]
-
Visualize: After incubation, remove the gel from the staining solution. The DNA bands can be visualized directly under visible light. A destaining step is typically not required.[11][12] The enhanced method using methyl orange can detect DNA bands as small as 8 ng.[11][12][14]
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for post-electrophoresis staining and the logical relationship of this compound as an alternative to other stains.
Caption: Experimental workflow for post-electrophoresis staining of nucleic acids.
References
- 1. This compound staining protocol | Abcam [abcam.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. m.youtube.com [m.youtube.com]
- 4. cell quantitation: this compound - Cellculture2 [cellculture2.altervista.org]
- 5. resources.biomol.com [resources.biomol.com]
- 6. [PDF] this compound can be used to visualize DNA bands during gel electrophoresis and to improve cloning efficiency | Semantic Scholar [semanticscholar.org]
- 7. What is the difference between this compound and ethidium bromide? | AAT Bioquest [aatbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Are there safer alternatives to ethidium bromide? | AAT Bioquest [aatbio.com]
- 10. Gel Purification of DNA | Prototols [snownontrace.github.io]
- 11. Counterion-dye staining method for DNA in agarose gels using this compound and methyl orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. annular.org [annular.org]
- 14. researchgate.net [researchgate.net]
Crystal Violet Focus Formation Assay: A Tool for Quantifying Cellular Transformation and Colony Growth
Application Notes for Researchers, Scientists, and Drug Development Professionals
The crystal violet focus formation assay is a robust and widely utilized method in cell and cancer biology to assess cellular transformation and clonogenic potential. This technique is particularly valuable for studying the effects of oncogenes, tumor suppressors, and potential therapeutic agents on cell growth and contact inhibition.[1]
Principle of the Assay
The assay is predicated on the principle of contact inhibition, a phenomenon where normal cells cease to proliferate once they form a confluent monolayer.[1] Transformed or cancerous cells, however, often lose this property and continue to divide, piling up on one another to form dense, multi-layered clusters known as foci.[1] this compound, a triarylmethane dye, stains the nuclei and cytoplasm of these cells, making the foci readily visible and quantifiable against the background of the non-transformed monolayer. The intensity of the stain is proportional to the cell number, allowing for a quantitative measure of cell proliferation and transformation.
Key Applications
-
Oncogene and Tumor Suppressor Gene Studies: The focus formation assay is instrumental in identifying and characterizing the function of genes that regulate cell growth. Overexpression of an oncogene can lead to a loss of contact inhibition and the formation of foci, while the introduction of a functional tumor suppressor gene can inhibit this process.
-
Drug Discovery and Development: This assay serves as a valuable tool for screening the efficacy of anti-cancer compounds. A reduction in the number or size of foci following drug treatment indicates a potential therapeutic effect.
-
Investigating Cellular Signaling Pathways: The assay is frequently used to dissect the roles of various signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, in cellular transformation and proliferation.
Experimental Workflow and Signaling Pathways
The experimental workflow for a this compound focus formation assay is a multi-step process that requires careful execution. The underlying biology of focus formation is governed by complex signaling networks that control cell proliferation and contact inhibition.
Experimental workflow for the this compound focus formation assay.
Key signaling pathways implicated in the loss of contact inhibition and subsequent focus formation include the Ras and PI3K/Akt pathways.
Simplified Ras signaling pathway leading to cell proliferation.
Simplified PI3K/Akt signaling pathway promoting cell growth.
The Hippo-YAP pathway is a critical regulator of contact inhibition.
Hippo-YAP pathway in mediating contact inhibition.
Detailed Experimental Protocols
Materials
-
NIH 3T3 mouse fibroblast cell line (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 10% formalin or ice-cold methanol
-
This compound Staining Solution (0.5% w/v in 25% methanol)
-
6-well or 10 cm cell culture plates
-
Microscope for cell visualization
-
Image analysis software for quantification (optional)
Protocol
-
Cell Seeding:
-
Culture NIH 3T3 cells to sub-confluency (50-60%). It is crucial to avoid letting the cells become fully confluent, as this can increase the rate of spontaneous transformation.
-
Trypsinize and resuspend the cells in complete medium.
-
Seed the cells into 6-well plates or 10 cm dishes at a density of 3 x 10^5 cells per 10 cm dish.[1]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Transfection or Treatment:
-
For oncogene studies, transfect the cells with the expression vector containing the gene of interest using a suitable transfection reagent. Include a vector-only control and a known oncogene (e.g., H-Ras) as a positive control.
-
For drug screening, replace the medium with fresh medium containing the desired concentrations of the test compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for 2-3 weeks, replacing the medium every 2-3 days.[1]
-
Monitor the plates for the formation of foci, which will appear as dense, multi-layered clusters of cells.
-
-
Fixation:
-
Staining:
-
Aspirate the fixation solution.
-
Add enough 0.5% this compound solution to cover the bottom of the plate.
-
Incubate for 5-10 minutes at room temperature.[1]
-
-
Washing and Drying:
-
Carefully pour off the this compound solution.
-
Gently rinse the plates with deionized water until the water runs clear.
-
Allow the plates to air dry completely at room temperature.
-
-
Quantification:
-
Visually count the number of stained foci in each plate. A stereomicroscope can aid in this process.
-
Alternatively, the plates can be scanned, and the number and area of foci can be quantified using image analysis software.
-
For a more quantitative measure of total cell growth, the this compound stain can be solubilized with a solvent (e.g., 10% acetic acid or methanol), and the absorbance can be measured using a plate reader at a wavelength of 570-590 nm.
-
Data Presentation
The quantitative data obtained from the this compound focus formation assay should be summarized in clearly structured tables to facilitate easy comparison between different experimental conditions.
Table 1: Oncogenic Potential of MXD3 in NIH 3T3 Cells
This table presents data from a study investigating the oncogenic potential of the MXD3 gene compared to a known oncogene (MYCN) and a vector control (pBABEpuro).[1]
| Experiment | pBABEpuro (Foci Count) | MXD3 (Foci Count) | MYCN (Foci Count) |
| 1 | 13, 11 | 3, 4 | 23, 19 |
| 2 | 8, 7 | 1, 0 | 22, 20 |
| 3 | 9, 20 | 3, 0 | 21, 12 |
| Average | 11.3 | 1.8 | 20.0 |
Data adapted from a study on the oncogenic potential of MXD3.[1]
Table 2: Effect of Inhibitor 5d on Colony Formation of NSCLC Cell Lines
This table demonstrates the application of the assay in drug screening, showing the dose-dependent effect of a d-dopachrome tautomerase inhibitor (5d) on the colony formation of non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | Treatment (Inhibitor 5d) | Relative Colony Number (% of Control) |
| A549 | 0 µM (DMSO) | 100% |
| 1 µM | ~70% | |
| 5 µM | ~30% | |
| 10 µM | ~10% | |
| H1975 | 0 µM (DMSO) | 100% |
| 1 µM | ~65% | |
| 5 µM | ~25% | |
| 10 µM | ~10% | |
| PC9 | 0 µM (DMSO) | 100% |
| 1 µM | ~75% | |
| 5 µM | ~35% | |
| 10 µM | ~15% | |
| H1650 | 0 µM (DMSO) | 100% |
| 1 µM | ~80% | |
| 5 µM | ~40% | |
| 10 µM | ~20% |
Data presented as an approximation based on graphical representation from the source.
References
Application Notes: Crystal Violet Staining for Identifying Cell Growth Issues
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Crystal violet staining is a simple, robust, and widely used colorimetric assay for the in-vitro determination of cell number and viability.[1][2] This method is particularly effective for assessing issues in cell growth, including the effects of cytotoxic agents, growth factors, or other chemical and biological treatments on adherent cell cultures.[1][3]
The underlying principle of the assay relies on the binding of the this compound dye, a triarylmethane dye, to proteins and DNA within the cells.[1][4] In a typical workflow, adherent cells are cultured in multi-well plates. Following experimental treatment, cells that have undergone cell death or have reduced proliferation lose their adherence and are washed away.[3][4] The remaining viable, adherent cells are fixed and stained with this compound. The incorporated dye is then solubilized, and the absorbance of the solution is measured using a spectrophotometer, typically at a wavelength between 570-590 nm.[1] The intensity of the color is directly proportional to the biomass of viable cells, providing a quantitative measure of cell growth and viability.[1][5]
Applications in Research and Drug Development
This compound staining is a versatile tool with numerous applications in cell biology and pharmacology:
-
Cytotoxicity and Apoptosis Assays: Quantifying the reduction in cell viability after exposure to cytotoxic compounds or potential therapeutic agents.[3][6]
-
Cell Proliferation Studies: Assessing the impact of growth factors, hormones, or inhibitory molecules on the rate of cell division.
-
High-Throughput Screening: Its simplicity and cost-effectiveness make it ideal for screening large libraries of compounds for potential effects on cell growth.[5]
-
Monitoring Cell Adhesion: Evaluating the ability of cells to attach to substrates under various conditions.
Experimental Workflow
The general workflow for a this compound assay is a multi-step process that involves cell culture, treatment, staining, and quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Cell-Based MTT and this compound Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Incubation Time for Crystal Violet Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for crystal violet staining assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining, with a focus on problems related to incubation time.
Issue 1: Weak Staining Signal (Low Absorbance Values)
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Incubation Time | The duration of staining was not long enough for the this compound to adequately penetrate and bind to the cellular components. Increase the incubation time in increments of 5-10 minutes (within the recommended 10-30 minute range) to determine the optimal duration for your specific cell line and density.[1] |
| Low Cell Density | An insufficient number of cells were seeded in the wells, leading to a low overall biomass to be stained. Ensure you are seeding an adequate number of cells for your experiment. The optimal seeding density will vary depending on the cell line's proliferation rate.[1] |
| Suboptimal this compound Concentration | The concentration of the this compound solution may be too low. While 0.1% is common, for some cell types, a higher concentration (up to 0.5%) may be necessary to achieve a stronger signal. |
| Excessive Washing | Overly vigorous or prolonged washing steps can lead to the detachment of stained cells. Wash gently with PBS or distilled water and ensure the stream does not directly hit the cell monolayer. |
| Incomplete Solubilization | The dye was not fully eluted from the cells before reading the absorbance. Ensure complete solubilization by using an appropriate solubilizing agent (e.g., 1% SDS, 10% acetic acid, or methanol) and allowing sufficient time (15-30 minutes) with gentle agitation.[1] |
Issue 2: High Background Staining
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Incubation Time | Prolonged exposure to the staining solution can cause the dye to bind non-specifically to the well surface. Reduce the incubation time. Perform a time-course experiment (e.g., 5, 10, 15, 20, 25, 30 minutes) to find the point of maximum signal-to-noise ratio. |
| Inadequate Washing | Residual this compound that is not tightly bound to cells has not been sufficiently removed. Increase the number of washing steps (3-4 times is typical) and ensure each wash is thorough but gentle. |
| This compound Precipitation | The staining solution may contain precipitates that adhere to the plate. Filter the this compound solution before use. |
| Contamination | Microbial contamination in the cell culture can lead to non-specific staining. Ensure aseptic techniques are followed throughout the experiment. |
Issue 3: Uneven Staining
Possible Causes and Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Inconsistent cell distribution in the wells will result in patchy staining. Ensure a homogenous cell suspension before and during seeding. |
| Cell Detachment | Cells may detach from the center or edges of the wells during medium changes or washing steps. Handle plates gently and avoid directing pipette streams onto the cell layer. |
| Incomplete Coverage with Staining Solution | The entire surface of the cell monolayer was not covered with the this compound solution. Ensure an adequate volume of staining solution is added to each well. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of this compound staining?
A1: this compound is a dye that stains the nuclei and cytoplasm of adherent cells by binding to proteins and DNA. The amount of dye incorporated is proportional to the cell biomass. After washing away the excess dye, the bound this compound is solubilized, and the absorbance is measured, which correlates with the number of viable cells.[1]
Q2: What is a typical incubation time for this compound staining?
A2: A typical incubation time ranges from 10 to 30 minutes at room temperature.[1] However, the optimal time can vary depending on the cell type and density.
Q3: How does incubation time affect the results of a this compound assay?
A3: Incubation time directly impacts the intensity of the staining. Insufficient time will lead to a weak signal, while excessive time can result in high background and overstaining, which can obscure the true results. Optimization is key to achieving a good dynamic range and reliable data.
Q4: Should I optimize the incubation time for every new cell line?
A4: Yes, it is highly recommended to perform an optimization experiment for each new cell line, and even for the same cell line under different experimental conditions (e.g., different seeding densities or treatment durations).
Q5: Can I store the plates after staining and before solubilization?
A5: Yes, after staining and washing, the plates can be air-dried and stored at room temperature for an extended period before solubilization.
Experimental Protocols
Protocol for Optimizing Incubation Time
This protocol outlines the steps to determine the optimal this compound staining incubation time for your specific experimental conditions.
-
Cell Seeding: Seed your adherent cells in a 96-well plate at the desired density and allow them to adhere and grow for the appropriate amount of time for your experiment.[1]
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add 100 µL of 4% paraformaldehyde (PFA) or 100% methanol to each well and incubate for 10-20 minutes at room temperature.[1]
-
Aspirate the fixative.
-
If using PFA, wash the wells twice with distilled water.
-
-
Staining:
-
Add 50 µL of your chosen concentration of this compound solution (e.g., 0.1% or 0.5%) to each well.
-
Incubate a set of wells for different time points (e.g., 5, 10, 15, 20, 25, 30 minutes) at room temperature.
-
-
Washing:
-
Gently remove the this compound solution.
-
Wash the wells 3-4 times with distilled water or PBS until the wash water is clear.
-
Invert the plate on a paper towel to remove excess water and allow it to air dry completely.
-
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Plot the absorbance values against the incubation time to determine the optimal time that gives a strong signal with low background.
-
Data Presentation
Table 1: Hypothetical Example of Absorbance Values (OD 590 nm) at Different Incubation Times for Various Cell Lines.
| Incubation Time (minutes) | HeLa | MCF-7 | A549 |
| 5 | 0.45 | 0.38 | 0.52 |
| 10 | 0.82 | 0.71 | 0.95 |
| 15 | 1.15 | 1.05 | 1.38 |
| 20 | 1.35 | 1.28 | 1.62 |
| 25 | 1.42 | 1.35 | 1.70 |
| 30 | 1.45 | 1.38 | 1.73 |
| Blank (No Cells) | 0.05 | 0.05 | 0.05 |
Note: This table presents hypothetical data to illustrate the expected trend. Actual values will vary depending on the cell line, seeding density, and other experimental conditions.
Visualizations
References
effect of cell density on crystal violet assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the effect of cell density on crystal violet assay results.
Troubleshooting Guides
Issue 1: Low Absorbance Readings and High Variability
Symptoms:
-
Optical density (OD) readings are close to the background, even in control wells.
-
High standard deviation between replicate wells.
-
Difficulty in distinguishing between treated and untreated cells.
Potential Cause: Low cell seeding density.
Explanation: If the initial number of cells seeded is too low, the final cell number at the time of staining may be insufficient to produce a strong signal. This leads to low absorbance readings that are difficult to distinguish from the background noise of the assay. Furthermore, small variations in cell number between wells will have a larger relative impact when the total cell number is low, resulting in high variability.
Solutions:
-
Optimize Seeding Density: Conduct a preliminary experiment to determine the optimal seeding density for your specific cell line. This involves seeding a range of cell concentrations and performing the this compound assay to identify the density that provides a robust signal within the linear range of the assay.[1]
-
Increase Incubation Time: If the cell proliferation rate is low, extending the incubation period before treatment or staining may allow for sufficient cell growth to generate a stronger signal.
-
Check Cell Viability: Ensure that the cells used for seeding are healthy and have high viability. Low viability will result in fewer adherent cells at the end of the experiment.[1]
Issue 2: Saturated Absorbance Readings and Lack of Dose-Response
Symptoms:
-
High OD readings in both control and treated wells, with little to no difference between them.
-
A plateau effect is observed, where increasing concentrations of a cytotoxic compound do not result in a corresponding decrease in absorbance.
-
The assay fails to show a clear dose-response curve.
Potential Cause: High cell seeding density.
Explanation: When the cell density is too high, the cells can become over-confluent. In this state, the this compound staining can become saturated, meaning that the amount of dye taken up by the cells reaches a maximum and no longer correlates linearly with the number of viable cells. At this point, even a significant reduction in cell number due to treatment may not be reflected in a proportional decrease in absorbance.
Solutions:
-
Optimize Seeding Density: As with low cell density, a titration experiment is crucial to find the seeding density that falls within the linear range of the assay for your specific cells.[1][2]
-
Reduce Incubation Time: Shortening the culture period before or after treatment can prevent cells from becoming over-confluent.
-
Visual Inspection: Always inspect the wells under a microscope before staining to ensure they are not over-confluent.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay and how does cell density influence it?
A1: The this compound assay is a simple method used to determine cell viability and proliferation.[3][4] The this compound dye stains the DNA and proteins of adherent cells.[3][5] After washing away excess dye, the retained dye is solubilized, and the absorbance is measured, which is directly proportional to the number of viable, adherent cells.[3][4]
Cell density is a critical factor because the assay relies on a linear relationship between cell number and absorbance.[5] If the cell density is too low, the signal will be weak and indistinguishable from the background. If the cell density is too high, the signal will become saturated, and the assay will lose its sensitivity to changes in cell number.
Q2: How do I determine the optimal cell seeding density for my experiment?
A2: To determine the optimal cell seeding density, you should perform a calibration curve experiment.[5] This involves the following steps:
-
Seed a multi-well plate with a range of cell concentrations (e.g., from 1,000 to 100,000 cells per well for a 96-well plate).
-
Allow the cells to adhere and grow for a period that is relevant to your planned experiment.
-
Perform the this compound assay on all wells.
-
Plot the absorbance values against the number of cells seeded.
-
The optimal seeding density will be within the linear portion of this curve, providing a good signal-to-noise ratio without reaching saturation.[2]
Q3: Can cell clumping affect my this compound assay results?
A3: Yes, cell clumping can significantly impact the accuracy and reproducibility of your results. Clumps of cells can lead to uneven staining and may detach more easily during the washing steps, resulting in an underestimation of the actual cell number. To avoid this, ensure you have a single-cell suspension before seeding by thoroughly pipetting and, if necessary, passing the cell suspension through a cell strainer.
Q4: What could cause uneven staining across a plate, even with the same cell density?
A4: Uneven staining can be due to several factors besides inconsistent cell density:
-
"Edge Effect": Wells on the periphery of the plate are more prone to evaporation, which can affect cell growth and staining. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Improper Washing: Aggressive washing can dislodge cells, particularly from the center of the well. Be gentle during the washing steps.
-
Incomplete Solubilization: Ensure the solubilization solution covers the entire well surface and that the plate is sufficiently agitated to completely dissolve the dye.
Experimental Protocols
Standard this compound Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
Materials:
-
Adherent cells
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
This compound Staining Solution (0.1% to 0.5% w/v in water or 20% methanol)[3]
-
Solubilization Solution (e.g., 10% acetic acid or 1% SDS)[3]
-
Multi-well plates (e.g., 96-well)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at the predetermined optimal density and allow them to adhere overnight.[4][6]
-
Treatment: Treat the cells with your compound of interest for the desired duration.
-
Washing: Carefully aspirate the culture medium and gently wash the cells once with PBS.[3]
-
Fixation: Add the fixative solution to each well and incubate for 15-20 minutes at room temperature.[3]
-
Staining: Remove the fixative and add the this compound staining solution to each well, ensuring the entire surface is covered. Incubate for 10-20 minutes at room temperature.[3]
-
Washing: Gently wash the plate with water multiple times until the water runs clear. Invert the plate on a paper towel to remove excess water.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add the solubilization solution to each well and incubate on a shaker for 15-30 minutes to ensure the dye is completely dissolved.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.[3][4]
Data Presentation
Table 1: Example of Seeding Density Optimization for a Hypothetical Cell Line
| Seeding Density (cells/well) | Mean Absorbance (OD 590nm) | Standard Deviation | Linearity | Recommendation |
| 1,000 | 0.08 | 0.03 | Linear | Too low, high variability |
| 5,000 | 0.35 | 0.04 | Linear | Optimal |
| 10,000 | 0.72 | 0.05 | Linear | Optimal |
| 20,000 | 1.35 | 0.08 | Linear | Optimal |
| 40,000 | 2.10 | 0.12 | Approaching Saturation | Use with caution |
| 80,000 | 2.55 | 0.15 | Saturated | Not recommended |
| 100,000 | 2.58 | 0.18 | Saturated | Not recommended |
Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Troubleshooting logic for cell density-related issues.
References
preventing crystal violet precipitation in staining solution
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent and resolve crystal violet precipitation in staining solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in a staining solution?
A1: this compound precipitation can occur due to several factors:
-
Low-quality dye: Impurities in the this compound powder can act as nucleation sites for precipitation.
-
Inappropriate solvent: this compound has different solubilities in various solvents. Using a solvent in which it is only slightly soluble can lead to precipitation, especially at higher concentrations.[1][2]
-
Low temperature: Solubility of this compound decreases at lower temperatures, which can cause it to precipitate out of the solution.
-
High concentration: Preparing a solution that is too close to or exceeds the saturation point of this compound in the chosen solvent can lead to precipitation.
-
pH of the solution: The pH of the staining solution can affect the charge state and solubility of the this compound molecule.[3][4][5][6][7]
-
Aging of the solution: Over time, this compound solutions can become unstable, leading to precipitation. Some ready-made solutions are stable for at least a year when stored correctly.[8][9]
Q2: How can I prevent this compound from precipitating?
A2: To prevent precipitation, consider the following:
-
Use high-purity this compound powder.
-
Choose an appropriate solvent. A mixture of ethanol and water is commonly used to improve solubility.[10][11]
-
Prepare the solution at room temperature and store it at a stable room temperature, protected from light. [8][9]
-
Do not prepare a more concentrated solution than is necessary for your application.
-
Filter the staining solution after preparation using coarse filter paper to remove any undissolved particles or small precipitates.[11][12]
-
For Gram staining, adding ammonium oxalate to the solution can help stabilize the this compound and prevent precipitation.[10][11][13]
Q3: My this compound solution has already precipitated. Can I still use it?
A3: It is not recommended to use a solution with visible precipitate. The precipitation indicates that the concentration of the dye is no longer uniform, which will lead to inconsistent and unreliable staining results. It is best to discard the precipitated solution and prepare a fresh one.
Q4: What is the shelf life of a this compound staining solution?
A4: The shelf life can vary depending on the preparation method and storage conditions. Commercially prepared solutions can be stable for up to two years when stored at room temperature and protected from light.[14] A commonly cited stability for lab-prepared solutions is around one year under proper storage conditions.[8][9] However, it is good practice to visually inspect the solution for any signs of precipitation before each use.
Troubleshooting Guide: this compound Precipitation
| Symptom | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon mixing | The concentration of this compound is too high for the solvent. | - Ensure you are using the correct mass of this compound for the volume of solvent. - Consider preparing a more dilute solution. |
| The solvent quality is poor or inappropriate. | - Use high-purity solvents. - For aqueous solutions, use distilled or deionized water. - A common solvent is a mixture of 95% ethanol and water.[10][11] | |
| Precipitate forms after a few days or weeks of storage | The solution is aging and becoming unstable. | - Prepare fresh solution more frequently. - Ensure the solution is stored in a tightly sealed, dark bottle at a stable room temperature.[8][9][11][12] |
| The storage temperature is too low. | - Store the solution at a consistent room temperature. Avoid refrigeration unless specified by the protocol for a particular formulation. | |
| A film or metallic sheen forms on the surface of the solution | This is a common sign of this compound beginning to precipitate or oxidize. | - Filter the solution before use to remove the surface film. - If the problem persists, prepare a fresh solution. |
| Fine, needle-like crystals are present in the solution | The solution may be supersaturated or has cooled too quickly after preparation. | - Gently warm the solution while stirring to redissolve the crystals. If they do not redissolve, the solution is likely too concentrated. - Always allow the solution to cool to room temperature slowly after preparation. |
Quantitative Data: Solubility of this compound
The solubility of this compound can vary depending on the specific form of the dye and the purity of the solvents. The following table provides approximate solubility data in common laboratory solvents at 25°C.
| Solvent | Solubility (g/L) | Solubility (mg/mL) | Reference |
| Water | 4 g/L | 4 mg/mL | [15] |
| Water | 12 g/L | 12 mg/mL | [16] |
| Water | 14 g/L | 14 mg/mL | [17] |
| Water | ~16 g/L | ~16 mg/mL | [18] |
| Ethanol | 8 g/L | 8 mg/mL | [16][17] |
| DMSO | 76 mg/mL | 76 mg/mL | [16] |
| DMSO | 82 mg/mL | 82 mg/mL | [17] |
Note: Solubility can be influenced by temperature and the presence of other solutes.
Experimental Protocol: Preparation of a Stable this compound Staining Solution (Hucker's Modification for Gram Staining)
This protocol describes the preparation of a stable this compound solution commonly used in Gram staining, which is less prone to precipitation due to the inclusion of ammonium oxalate.[11][12][13]
Materials:
-
This compound powder (certified for biological stain use)
-
95% Ethanol
-
Ammonium oxalate monohydrate
-
Distilled or deionized water
-
Glass bottles (one for each solution, plus a larger one for the final mixture)
-
Graduated cylinders
-
Weighing balance
-
Filter paper (coarse) and funnel
Procedure:
Part A: this compound Solution (2% in Ethanol)
-
Weigh 2 grams of this compound powder.
-
Measure 20 mL of 95% ethanol.
-
In a clean glass bottle, add the this compound powder to the ethanol.
-
Seal the bottle and mix by swirling or gentle agitation until the this compound is completely dissolved.
Part B: Ammonium Oxalate Solution (1% Aqueous)
-
Weigh 0.8 to 1 gram of ammonium oxalate monohydrate.[13]
-
Measure 80 to 100 mL of distilled or deionized water.
-
In a separate clean glass bottle, add the ammonium oxalate to the water.
-
Mix until the ammonium oxalate is fully dissolved.
Part C: Final Staining Solution
-
Combine the entire 20 mL of the this compound solution (Part A) with the 80 mL of the ammonium oxalate solution (Part B).
-
Mix the combined solution thoroughly.
-
Allow the final solution to stand for at least 24 hours at room temperature.[12][16] This allows for the stabilization of the dye complex.
-
After 24 hours, filter the solution through coarse filter paper to remove any undissolved particles or initial precipitates.[11][12]
-
Store the final filtered solution in a tightly capped, dark glass bottle at room temperature.
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. This compound | C25H30ClN3 | CID 11057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adsorption and removal of this compound dye from aqueous solution by modified rice husk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. apexbt.com [apexbt.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Gram's Stain [oacapps.med.jhmi.edu]
- 13. thoughtco.com [thoughtco.com]
- 14. adipogen.com [adipogen.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. This compound | Influenza Virus | DNA | Antibacterial | TargetMol [targetmol.com]
- 17. selleckchem.com [selleckchem.com]
- 18. neutronco.com [neutronco.com]
Technical Support Center: Crystal Violet Staining Protocol
This technical support center provides troubleshooting guidance for common issues encountered during the washing steps of the crystal violet staining protocol. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Troubleshooting Guide: Washing Steps
Issues arising during the washing steps of a this compound assay can significantly impact the quality and consistency of your results. This guide addresses the most common problems, their potential causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Staining | Inadequate washing of excess this compound solution. | Increase the number of wash cycles (typically 2-4 times) or the volume of washing solution (e.g., distilled water or PBS). Ensure the wash water runs clear before proceeding.[1] |
| Contamination in reagents. | Use fresh, filtered staining and washing solutions. | |
| Excessive staining time or concentration. | Optimize the incubation time and concentration of the this compound solution for your specific cell type.[1] | |
| Low Signal / Weak Staining | Cell detachment during washing. | Handle plates gently during all washing and aspiration steps.[1] Use a multichannel pipette to add washing solution gently along the side of the wells. Avoid directing the stream of liquid directly onto the cell monolayer.[2] |
| Insufficient staining time. | Ensure an adequate incubation period with the this compound solution (typically 15-30 minutes). | |
| Poor dye preparation. | Ensure the this compound dye is completely dissolved in the solvent. | |
| Inconsistent Results Between Wells/Replicates | Uneven washing technique. | Standardize the washing procedure for all wells. Using a multichannel pipette can improve consistency.[3] |
| Cell detachment from the center or edges of wells. | Be particularly gentle when adding and aspirating liquids to avoid dislodging cells, which can be more loosely attached at the edges.[1] | |
| Disruption of biofilm (for biofilm assays). | For biofilm assays, gentle washing is critical to avoid disturbing the biofilm structure.[3][4] Consider immersing the plate in a container of wash solution as a gentler alternative to direct pipetting.[3][5] | |
| Visible this compound Precipitate/Artifacts | Old or improperly prepared this compound solution. | Ensure the this compound solution is properly dissolved and filtered if necessary.[1] Using a fresh solution can prevent the formation of particulates that can be mistaken for stained cells.[6] |
| Insufficient rinsing after staining. | Thoroughly rinse the wells to remove all unbound dye, which can precipitate upon drying.[6] |
Frequently Asked Questions (FAQs)
Q1: How can I prevent cells from detaching during the washing steps?
A1: Gentle handling is paramount. When adding washing solutions like PBS or water, use a pipette to add the liquid slowly against the side of the well, rather than directly onto the cell layer.[2] Similarly, when aspirating, place the pipette tip at the edge of the well. For particularly delicate cells, you can try immersing the entire plate in a shallow tray of washing solution and then gently tipping it to remove the liquid.[3][5]
Q2: How many times should I wash the wells after this compound staining?
A2: Typically, 2 to 4 washes are recommended.[1] The key is to continue washing until the wash water runs clear or only faintly colored, indicating that all the unbound dye has been removed.[1] Insufficient washing is a primary cause of high background.
Q3: What solution should I use for washing?
A3: Distilled water or Phosphate Buffered Saline (PBS) are the most common and effective washing solutions.[1]
Q4: My results are inconsistent across the plate. Could the washing step be the cause?
A4: Yes, inconsistent technique during washing can lead to variability. Ensure you are adding and removing the wash solution in the same gentle manner for every well. Using a multichannel pipette can help maintain consistency across a 96-well plate.[3] Also, be aware that cells at the edges of a well may be more prone to detachment.
Q5: I'm working with biofilms, and they seem to be washing away. What should I do?
A5: Biofilms can be less adherent than cultured cells. The goal is to remove non-adherent, planktonic cells without disrupting the biofilm structure.[3][4] Use very gentle washing methods. Instead of pipetting directly into the wells, you can submerge the plate in a tray of distilled water and then gently flick the plate onto an absorbent paper to remove the water.[3][5] Repeat this process 3-4 times.
Detailed Experimental Protocol: this compound Staining
This protocol outlines the key steps for quantifying adherent cells using this compound, with a focus on the critical washing stages.
Materials:
-
Adherent cells cultured in multi-well plates
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fixative Solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)
-
This compound Staining Solution (0.1% - 0.5% w/v in water or 20% methanol)[1]
-
Washing Solution (Distilled water or PBS)[1]
-
Solubilization Solution (e.g., 10% acetic acid or 1% SDS)
Procedure:
-
Remove Culture Medium: Carefully aspirate the culture medium from each well.
-
Initial Wash (Optional but Recommended): Gently wash the cells once or twice with PBS to remove residual medium and non-adherent cells.[1] Aspirate the PBS.
-
Fixation: Add the fixative solution to each well and incubate for 10-20 minutes at room temperature.
-
Post-Fixation Wash: Aspirate the fixative. If using a fixative like paraformaldehyde, gently wash the wells twice with distilled water.[1]
-
Staining: Add the this compound staining solution to each well, ensuring the entire surface is covered. Incubate for 15-30 minutes at room temperature.
-
Post-Staining Wash: Carefully aspirate or pour off the this compound solution. Wash the wells multiple times (2-4 times) with distilled water or PBS.[1][3]
-
Drying: Allow the plate to air dry completely at room temperature. You can invert the plate on a paper towel and tap gently to remove excess water.[7]
-
Solubilization: Add the solubilization solution to each well to dissolve the bound dye. Incubate for a sufficient time, possibly with gentle agitation, to ensure complete solubilization.[1]
-
Absorbance Measurement: Measure the absorbance of the solubilized dye using a plate reader at a wavelength of approximately 570-590 nm.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for washing issues in this compound staining.
References
- 1. clyte.tech [clyte.tech]
- 2. cell quantitation: this compound - Cellculture2 [cellculture2.altervista.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. youtube.com [youtube.com]
Crystal Violet Assay Technical Support Center: Troubleshooting & FAQs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the crystal violet assay. Our goal is to help you minimize variability and achieve consistent, reliable results in your cell viability and biofilm quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in the this compound assay?
High variability in the this compound assay can often be attributed to several key factors throughout the experimental workflow. These include:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate will lead to significant differences in baseline cell numbers.
-
Cell Detachment: Aggressive washing or aspiration steps can dislodge adherent cells, leading to an underestimation of cell viability or biofilm formation.[1][2][3]
-
Inadequate Washing: Insufficient washing can leave behind residual media components or unbound this compound, resulting in high background readings.[1]
-
Incomplete Solubilization: If the this compound stain is not fully dissolved before reading the absorbance, the results will not accurately reflect the number of stained cells.[4]
-
Precipitation of Stain: Using an old or improperly prepared this compound solution can lead to precipitate formation, causing uneven staining.[1]
-
"Edge Effect": Wells on the periphery of the microplate are more prone to evaporation, which can affect cell growth and lead to skewed results.[5]
Q2: My absorbance readings are very low. What could be the cause?
Low signal in a this compound assay can be frustrating. Here are the primary reasons and how to troubleshoot them:
-
Low Cell Numbers: Ensure you are seeding a sufficient number of cells for your experiment. The optimal seeding density will vary depending on the cell type and the duration of the experiment.
-
Cell Detachment: This is a critical factor. Handle plates gently, especially during washing and aspiration steps.[1] Ensure proper cell fixation to secure the cells to the plate.
-
Sub-optimal Staining: The concentration of the this compound solution or the staining time may be insufficient. Optimization of these parameters is often necessary.
Q3: I'm observing high background staining in my wells. How can I reduce it?
High background can mask the true signal from your cells. The following are common culprits and their solutions:
-
Inadequate Washing: This is the most frequent cause. After staining, wash the wells thoroughly but gently with PBS or deionized water to remove all unbound dye.[1] Some protocols recommend washing up to four times.[6]
-
Excessive Staining: Over-incubation with the this compound solution or using a concentration that is too high can contribute to background noise. Optimize your staining time and concentration.[1]
-
Contaminated Reagents: Ensure all your reagents, including PBS and the this compound solution, are free from contaminants.
-
Reagent Adsorption to Plastic: Some components in your media, like serum proteins, can adsorb to the well surface and contribute to background. Staining an unused well with your culture medium can help identify this issue.[7]
Q4: The staining in my wells is uneven. What's causing this and how do I fix it?
Uneven staining is a common source of variability between replicate wells. Here’s what to look out for:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during seeding to avoid clumps and ensure an even distribution of cells.
-
Cell Detachment from Center/Edges: During aspiration and washing steps, be careful not to create a strong stream in the center or at the edges of the wells, as this can dislodge cells.[1] Tilting the plate and adding solutions to the side of the wells can help.[2]
-
Incomplete Coverage with Reagents: Make sure that the volume of each solution (fixative, stain, solubilizer) is sufficient to cover the entire bottom of the well.
-
This compound Precipitate: If your this compound solution is old or was not prepared correctly, it may contain precipitates that lead to uneven staining.[1] Filter the staining solution if necessary.[1]
Q5: I'm having trouble completely solubilizing the this compound stain. What can I do?
Incomplete solubilization will lead to inaccurate and highly variable absorbance readings. Consider the following:
-
Choice of Solubilization Solution: Different solutions have varying efficiencies. Common options include 10% acetic acid, 1% SDS, methanol, or 70% ethanol.[1][8] You may need to test a few to find the best one for your cell type and plate material.
-
Incubation Time and Agitation: Allow sufficient time for the solubilization to complete, typically 15-30 minutes at room temperature.[1] Gentle agitation on an orbital shaker can improve the process.[1]
-
Over-drying of the Plate: While plates need to be dry before solubilization, excessive drying can make the this compound more difficult to dissolve.[4] Air-drying until visibly dry is usually sufficient.[4]
Experimental Protocols & Data
Standard this compound Assay Protocol
This protocol provides a general framework. Optimization of incubation times and concentrations may be necessary for your specific cell line and experimental conditions.
-
Cell Seeding: Seed adherent cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with your experimental compounds or conditions.
-
Fixation:
-
Staining:
-
Washing:
-
Carefully remove the this compound solution.
-
Wash the wells multiple times with deionized water until the water runs clear.[9] This step is critical for reducing background.
-
-
Drying: Allow the plate to air dry completely at room temperature.
-
Solubilization:
-
Absorbance Measurement: Measure the absorbance of the solubilized dye using a plate reader, typically at a wavelength between 570-595 nm.[1][2]
Reagent Preparation and Recommendations
| Reagent | Preparation | Recommendations |
| This compound Staining Solution (0.1% w/v) | Dissolve 0.1 g of this compound powder in 100 mL of 20% methanol in distilled water.[1] Alternatively, dissolve in 100 mL of distilled water and filter. | Store in a dark container as the solution is light-sensitive. Filtering can help remove any undissolved particles that may cause uneven staining. |
| Fixative Solutions | 4% Paraformaldehyde (PFA) in PBS or 100% Methanol. | PFA and methanol are toxic; handle with appropriate safety precautions in a fume hood.[1] |
| Solubilization Solutions | 10% Acetic Acid, 1% Sodium Dodecyl Sulfate (SDS), 70% Ethanol, or Methanol.[1][8] | The choice of solubilizer can affect the optimal absorbance wavelength. Ensure compatibility with your plate material.[1] |
Visual Troubleshooting Guides
Below are diagrams illustrating key experimental workflows and logical relationships to help you minimize variability in your this compound assays.
Caption: Workflow for minimizing this compound assay variability.
Caption: Troubleshooting guide for high background staining.
References
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. This compound Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. biorxiv.org [biorxiv.org]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tpp.ch [tpp.ch]
impact of fixation method on crystal violet staining intensity
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols regarding the impact of different fixation methods on the intensity and quality of crystal violet staining for adherent cells.
Frequently Asked Questions (FAQs)
Q1: Which fixation method is best for this compound staining: methanol or paraformaldehyde (PFA)?
A: The "best" method depends on your experimental priorities.
-
Methanol is a dehydrating fixative that works quickly by denaturing and precipitating proteins.[1] It is often faster than PFA.[2] However, it can compromise cellular structure and membrane integrity, potentially leading to the loss of some cellular material.[3][4]
-
Paraformaldehyde (PFA) is a cross-linking fixative that covalently links proteins, creating an insoluble meshwork.[5] This method generally provides better preservation of cell morphology compared to methanol.[3][6] However, the cross-linking process can sometimes mask epitopes or require a separate permeabilization step if subsequent immunofluorescence is planned.
Q2: How does the choice of fixative affect the final staining intensity?
A: The fixation method directly impacts how well cells and their components are preserved and retained in the well, which in turn affects staining intensity. This compound binds to proteins and DNA.[2]
-
PFA 's cross-linking action is effective at "gluing" molecules together, which can reduce the loss of proteins during fixation and subsequent washing steps.[3][5] This may lead to a more accurate representation of the total cell biomass and potentially higher staining intensity.
-
Methanol fixation can cause the loss of soluble proteins and lipids.[1][3] This loss of stainable material can result in lower overall staining intensity compared to PFA, especially if cells are not strongly adherent.
Q3: Can I switch between methanol and PFA in the middle of an experiment?
A: It is not recommended. For consistent and comparable results within an experiment, you must use the same fixation protocol for all samples, including controls. Different fixatives can lead to systematic variations in cell loss and staining that would confound your results.
Q4: My cells are detaching during the fixation/washing steps. How can I prevent this?
A: Cell detachment is a common issue that leads to low and variable absorbance readings.[7] Here are several ways to minimize it:
-
Gentle Handling: Be extremely gentle during all washing and aspiration steps. Avoid directing pipette streams directly onto the cell monolayer.[2]
-
Skip Pre-Wash: Some protocols suggest skipping the initial PBS wash before fixation and adding the fixative directly after aspirating the culture medium.[7]
-
Optimize Fixation Time: Ensure cells are fixed for an adequate amount of time. For 4% PFA, 15-30 minutes at room temperature is common.[7] For cold methanol, 10-20 minutes is typical.[2][8]
-
Use Coated Plates: For weakly adherent cell lines, consider using plates coated with materials like poly-L-lysine to improve cell attachment.[7]
Q5: Why is my background staining high?
A: High background can be caused by the this compound dye binding to the well itself or by residual dye that was not properly washed away.
-
Thorough Washing: Ensure you wash the wells multiple times with distilled water after staining until the wash water runs clear. This is a critical step for reducing background signal.[2]
-
Filter the Staining Solution: Precipitates in an old or improperly dissolved this compound solution can settle in the wells and cause artifacts. Filtering the solution before use can help.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Weak or Low Staining Intensity | 1. Cell Loss: Cells detached during fixation or washing steps.[7] 2. Low Cell Number: Insufficient number of cells were seeded initially.[2] 3. Biomolecule Loss: Methanol fixation may have caused excessive loss of proteins and other stainable material.[3] | 1. Handle plates gently; consider using PFA for better adhesion; use coated plates for weakly adherent cells.[7] 2. Optimize initial cell seeding density. 3. Switch to 4% PFA fixation to better preserve cellular components.[3] |
| Uneven Staining / High Variability | 1. Uneven Cell Seeding: Cells were not distributed evenly across the well.[2] 2. Cell Detachment from Center/Edges: "Edge effects" or detachment due to harsh aspiration/washing. 3. Incomplete Reagent Coverage: Insufficient volume of fixative or stain was added.[2] | 1. Ensure a single-cell suspension before seeding and use proper pipetting technique. 2. Aspirate from the side of the well and add liquids gently by running them down the side. 3. Use sufficient volume to cover the entire surface of the well. |
| High Background Staining | 1. Inadequate Washing: Excess stain was not removed after the incubation period.[2] 2. Precipitated Stain: The this compound solution contained particulates.[2] | 1. Increase the number and duration of post-stain washes with distilled water until the runoff is clear.[2] 2. Filter the this compound solution before use. |
| Contradictory Results with PFA vs. Methanol | 1. Different Mechanisms: PFA cross-links proteins, preserving morphology, while methanol precipitates proteins and removes lipids, altering structure.[1][6] 2. Altered Permeability: Methanol inherently permeabilizes membranes, while PFA does not.[1] | 1. Understand that each fixative provides a different "snapshot" of the cell. PFA is generally preferred for preserving structural integrity.[3] 2. Choose the fixative based on the experimental goal and stick with it for consistency. If subsequent antibody staining is needed, PFA followed by a detergent (e.g., Triton X-100) is a common choice.[1] |
Comparative Analysis of Fixation Methods
While specific quantitative data on staining intensity can vary significantly between cell lines and experiments, this table summarizes the qualitative impact of the two most common fixation methods.
| Feature | Methanol Fixation | Paraformaldehyde (PFA) Fixation |
| Mechanism of Action | Dehydrating and precipitating.[1] Causes proteins to denature and precipitate in situ. | Cross-linking.[6] Forms covalent methylene bridges between proteins, creating a stable network.[5] |
| Fixation Time | Fast (e.g., 10-20 minutes).[2][8] | Slower (e.g., 15-30 minutes).[7] |
| Cell Morphology Preservation | Poor to moderate. Can cause cell shrinkage and poor preservation of plasma membrane integrity.[3][4] | Good to excellent. Generally preserves cellular structure well.[3] |
| Permeabilization | Yes, dissolves lipids in membranes, making them permeable.[1] | No, requires a separate permeabilization step with a detergent if intracellular access is needed.[1] |
| Potential for Biomolecule Loss | Higher. Can lead to the loss of soluble proteins and lipids from the cell.[3] | Lower. Cross-linking helps retain soluble proteins and other cellular components.[3] |
| Inferred Impact on CV Intensity | May result in lower or more variable intensity due to the loss of stainable material (proteins/DNA). | May result in higher and more reproducible intensity due to better retention of cellular biomass. |
Experimental Protocols & Workflows
Diagram: General this compound Staining Workflow
Caption: Workflow for quantifying adherent cells using the this compound assay.
Protocol 1: Fixation with 4% Paraformaldehyde (PFA)
-
Aspirate Medium: Carefully remove the cell culture medium from each well.
-
Optional PBS Wash: Gently wash the cells once with Phosphate Buffered Saline (PBS) to remove residual medium and floating cells. Aspirate the PBS.
-
Fix Cells: Add an appropriate volume of 4% PFA in PBS to each well to completely cover the cell monolayer. Incubate for 15-30 minutes at room temperature.[7]
-
Wash: Aspirate the PFA solution. Gently wash the wells twice with distilled water to remove any residual PFA.[2]
-
Proceed to Staining: Continue with the this compound staining protocol.
Protocol 2: Fixation with 100% Methanol
-
Aspirate Medium: Carefully remove the cell culture medium from each well.
-
Fix Cells: Add an appropriate volume of ice-cold 100% methanol to each well.[8] Incubate for 10-20 minutes at room temperature or -20°C.[2] Methanol fixation is often faster than PFA.[2]
-
Aspirate Methanol: Carefully aspirate the methanol.
-
Air Dry: Allow the plate to air dry completely at room temperature.
-
Proceed to Staining: Continue with the this compound staining protocol.
Diagram: Choosing a Fixation Method
Caption: Decision guide for selecting a fixation method.
References
- 1. researchgate.net [researchgate.net]
- 2. clyte.tech [clyte.tech]
- 3. Effects of acetone, methanol, or paraformaldehyde on cellular structure, visualized by reflection contrast microscopy and transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Staining Alone Is Not Adequate to Assess Synergism or Antagonism in Multi-Species Biofilms of Bacteria Associated With Bacterial Vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
common interfering substances in crystal violet assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and answers to frequently asked questions regarding the crystal violet assay.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound assay?
The this compound assay is a simple and rapid method for indirectly quantifying the total number of adherent cells.[1] The dye, this compound, is a triarylmethane dye that binds to negatively charged molecules such as proteins and DNA within the cells.[1] In cell viability and cytotoxicity assays, it is assumed that dead or dying cells lose their adherence to the cell culture plate and are washed away during the washing steps.[2] The remaining adherent, viable cells are stained. After washing away the excess dye, the bound dye is solubilized with an organic solvent. The absorbance of the solubilized dye is then measured, which is directly proportional to the number of adherent cells.[1][3]
Q2: My blank wells (media and solubilizer only) show high absorbance. What is the cause?
High absorbance in blank wells typically points to a reagent issue. The most common causes are:
-
Precipitation of this compound: The dye may precipitate out of the staining solution, especially if the solution is old or improperly prepared. These precipitates can bind to the well surface and contribute to the absorbance reading.[4]
-
Contaminated Reagents: Contamination in the washing solution or solubilization buffer can lead to a background signal.
-
Interference from Culture Medium: Components in the culture medium, like phenol red, can interfere with colorimetric assays.[5][6] If the medium was not washed away completely, it could contribute to the background reading.
Q3: Why are my results showing high variability between replicate wells?
High variability is a common issue and can often be traced back to technical inconsistencies in the protocol. Key factors include:
-
Uneven Cell Seeding: Pipetting errors can lead to different numbers of cells being seeded in each well.
-
The "Edge Effect": Wells on the perimeter of a microplate are prone to faster evaporation, which can alter media concentration and affect cell growth.[7] This often leads to different results in edge wells compared to interior wells.
-
Inconsistent Washing: Washing too vigorously can dislodge viable cells, while washing too gently can leave behind excess dye.[8][9] Inconsistency in the washing technique across the plate is a major source of variability.
-
Incomplete Solubilization: If the dye is not fully dissolved in every well before reading, the absorbance values will be inconsistent. Ensure adequate incubation time and agitation during the solubilization step.[3]
Q4: Can my test compound interfere with the assay?
Yes, the compound being tested is a significant potential source of interference. Interference can manifest in several ways:
-
Compound Color: If the test compound is colored, it may absorb light at the same wavelength as this compound (570-595 nm), leading to a false positive signal.
-
Compound Precipitation: A compound that precipitates in the culture medium can stick to the wells and retain the this compound stain, artificially inflating the apparent cell viability.
-
Interaction with the Dye: The compound could directly react with and decolorize the this compound dye, leading to a false negative result.
-
Altered Cell Adhesion: Some compounds may affect the ability of cells to adhere to the plate without being cytotoxic, leading to an underestimation of viable cells.[2]
Troubleshooting Guides
Problem 1: High Background Staining
High background can mask the true signal from your cells, leading to inaccurate quantification.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (e.g., from 2 to 4 times) or the volume of wash buffer (e.g., PBS) to ensure all unbound dye is removed. Perform washes gently to avoid dislodging cells. |
| This compound Precipitation | Filter the this compound staining solution (e.g., using a 0.22 µm filter) before use. Prepare fresh staining solution regularly, as methanol can evaporate over time, reducing dye solubility.[4][10] |
| Contaminated Reagents | Use fresh, sterile PBS for washing and high-purity solvents (e.g., 1% SDS, 10% Acetic Acid, Methanol) for solubilization.[1][3] |
| Phenol Red Interference | Use phenol red-free culture medium for the experiment, especially if background absorbance is an issue. If using medium with phenol red, ensure it is thoroughly washed away and include appropriate blank controls.[5][6] |
Problem 2: Low Absorbance or Weak Signal
A weak signal can make it difficult to distinguish between different treatment groups.
| Possible Cause | Recommended Solution |
| Low Cell Seeding Density | Optimize the initial number of cells seeded per well. Run a preliminary experiment to determine the cell density that gives a linear absorbance response in your assay window. |
| Overly Aggressive Washing | When washing, add the solution gently to the side of the well instead of directly onto the cell monolayer to prevent detachment.[1][9] |
| Cell Detachment During Assay | Ensure cells are healthy and well-adhered before starting the treatment. Some cell types are less adherent and may require plates coated with an extracellular matrix protein. |
| Incomplete Solubilization | Increase the incubation time with the solubilization solution (e.g., to 30 minutes) and place the plate on an orbital shaker to ensure all bound dye is dissolved.[1] Visually inspect wells to confirm uniform color. |
| Incorrect Wavelength | Ensure the absorbance is being read at the maximum absorbance wavelength for this compound, typically between 570 nm and 595 nm.[11] |
Visualization of Workflows
A clear understanding of the experimental sequence and troubleshooting logic is critical for obtaining reliable results.
Caption: Standard workflow for a this compound cell viability assay.
Caption: A logical troubleshooting guide for common this compound assay issues.
Detailed Experimental Protocol
This protocol provides a generalized method for assessing cell viability using this compound staining in a 96-well plate format. Optimization may be required depending on the cell line and experimental conditions.
Materials:
-
Adherent cells
-
Complete culture medium (Phenol red-free medium is recommended)[6]
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 100% Methanol (or 4% Paraformaldehyde)
-
This compound Staining Solution: 0.5% (w/v) this compound in 20% methanol.[3]
-
Solubilization Solution: 1% Sodium Dodecyl Sulfate (SDS) in PBS.[1][3]
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: a. Harvest and count cells, then dilute to the desired concentration in culture medium. b. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for blank controls (medium only). c. To minimize the "edge effect," do not use the outermost wells for experimental samples. Instead, fill them with 200 µL of sterile PBS or water.[7][12] d. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to adhere.
-
Compound Treatment: a. Prepare serial dilutions of your test compound. b. Remove the medium from the wells and add 100 µL of medium containing the desired concentration of the test compound or vehicle control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Staining: a. Carefully aspirate the culture medium from all wells. b. Gently wash each well twice with 200 µL of PBS to remove non-adherent cells.[10] c. Add 50 µL of 100% Methanol to each well to fix the cells. Incubate for 15 minutes at room temperature.[10] d. Aspirate the methanol. e. Add 50 µL of 0.5% this compound staining solution to each well, ensuring the bottom is fully covered. Incubate for 20 minutes at room temperature.[13]
-
Washing and Solubilization: a. Remove the staining solution. b. Wash the wells four times with a gentle stream of tap water or by submerging the plate in a beaker of water to remove all excess stain. c. Invert the plate on a paper towel and tap gently to remove any remaining liquid. Allow the plate to air dry completely. d. Add 100 µL of 1% SDS solution to each well to solubilize the bound dye.[1] e. Place the plate on an orbital shaker for 15-30 minutes to ensure the dye is completely dissolved.[3]
-
Quantification: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm (a range of 570-595 nm is acceptable).[1] b. Subtract the average absorbance of the blank wells from all experimental wells. c. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
References
- 1. cell quantitation: this compound - Cellculture2 [cellculture2.altervista.org]
- 2. This compound Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. researchgate.net [researchgate.net]
- 5. phenol red - Cellculture2 [cellculture2.altervista.org]
- 6. promocell.com [promocell.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. tpp.ch [tpp.ch]
- 11. macsenlab.com [macsenlab.com]
- 12. This compound assay [bio-protocol.org]
- 13. assaygenie.com [assaygenie.com]
Validation & Comparative
A Head-to-Head Comparison: Crystal Violet vs. MTT Assay for Cell Viability Assessment
For researchers, scientists, and drug development professionals, selecting the appropriate method to measure cell viability is a critical decision that can significantly impact experimental outcomes. Among the plethora of available techniques, the Crystal Violet (CV) and MTT assays are two of the most established and widely used colorimetric methods. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable assay for your research needs.
The choice between the this compound and MTT assays hinges on the specific experimental goals, cell type, and the nature of the compounds being tested. While both are straightforward and cost-effective, they operate on different principles, leading to distinct advantages and limitations. The this compound assay is a direct measure of cell biomass, staining the DNA and proteins of adherent cells. In contrast, the MTT assay provides an indirect measure of cell viability by assessing the metabolic activity of a cell population.
At a Glance: Key Differences and Performance Metrics
To facilitate a direct comparison, the following table summarizes the key quantitative and qualitative differences between the this compound and MTT assays based on published experimental data.
| Feature | This compound Assay | MTT Assay |
| Principle | Stains DNA and proteins of adherent cells. Measures total cell biomass. | Enzymatic reduction of tetrazolium salt (MTT) to formazan crystals by mitochondrial dehydrogenases in metabolically active cells. |
| Measurement | Direct measure of cell number/biomass. | Indirect measure of cell viability via metabolic activity. |
| Linear Range | 0 - 40,000 cells/well[1] | 0 - 80,000 cells/well[1] |
| Linearity (R² value) | 0.941[1] | 0.994[1] |
| Reproducibility | Higher variation between repeat assays.[1] | Generally more reproducible with lower variability. |
| Sensitivity | Can be very sensitive, especially at higher concentrations of cytotoxic agents. | Highly sensitive, widely used for its reliability.[2] |
| Endpoint | Endpoint measurement of attached, viable cells. | Assesses metabolic activity, which is often correlated with viability. |
| Interference | Less prone to interference from compounds that alter metabolic activity. | Can be affected by compounds that modulate cellular metabolism or mitochondrial function, leading to false-positive or false-negative results.[3] |
| Throughput | Amenable to high-throughput screening. | Well-suited for high-throughput screening.[2] |
Experimental Workflows: A Visual Guide
To better understand the practical application of each assay, the following diagrams illustrate their respective experimental workflows.
Detailed Methodologies
For accurate and reproducible results, adherence to a well-defined protocol is essential. The following are detailed experimental protocols for both the this compound and MTT assays.
This compound Assay Protocol
-
Cell Seeding: Seed adherent cells in a multi-well plate at a desired density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Expose the cells to the test compound at various concentrations for the desired duration.
-
Washing: Carefully aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fixation: Add a sufficient volume of a fixative solution (e.g., 4% paraformaldehyde or 100% methanol) to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixative and add this compound staining solution (typically 0.1% to 0.5% w/v in 20% methanol) to each well, ensuring the cell monolayer is completely covered. Incubate for 10-20 minutes at room temperature.
-
Washing: Gently wash the plate with water multiple times to remove excess stain until the water runs clear.
-
Drying: Invert the plate on a paper towel and allow it to air dry completely.
-
Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or 1% SDS) to each well to dissolve the bound dye.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength between 570-590 nm.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Compound Treatment: Treat the cells with the test compound for the specified time period.
-
MTT Addition: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS (typically 5 mg/mL). Dilute the MTT stock solution in serum-free medium to a final working concentration (e.g., 0.5 mg/mL) and add it to each well.
-
Incubation: Incubate the plate for 2-4 hours in a humidified incubator (37°C, 5% CO₂) to allow the reduction of MTT to formazan by metabolically active cells.
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: Gently mix the plate to ensure complete solubilization of the formazan and measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
Choosing the Right Assay for Your Research
The decision to use the this compound or MTT assay should be guided by the specific research question.
Choose the this compound assay when:
-
You are working with adherent cells and want a direct measure of cell number or biomass.
-
The compounds you are testing are known to interfere with cellular metabolism.
-
Your primary interest is in cytotoxicity leading to cell detachment and death.
Choose the MTT assay when:
-
You need a highly sensitive and reproducible method for assessing cell viability.
-
You are conducting high-throughput screening of a large number of compounds.[2]
-
Your research focuses on the impact of treatments on the metabolic activity of cells.
It is important to note that the MTT assay's reliance on metabolic activity can be a double-edged sword. While it provides a good indication of cell health, it can be confounded by substances that alter mitochondrial respiration without directly causing cell death.[3] In such cases, the this compound assay, which directly quantifies attached cells, may provide a more accurate assessment of cell survival.[3] For comprehensive drug toxicity screening, using both methodologies can be a powerful approach to distinguish between cytostatic and cytotoxic effects.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Cell-Based MTT and this compound Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cell-Based MTT and this compound Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to High-Throughput Cell Viability Screening: Validating the Crystal Violet Assay
For researchers, scientists, and drug development professionals, selecting the optimal cell viability assay is a critical step in high-throughput screening (HTS). This guide provides a comprehensive comparison of the classic crystal violet (CV) assay with three other widely used methods: MTT, XTT, and CellTiter-Glo. We present a detailed analysis of their performance, supported by experimental data, to facilitate an informed decision for your screening campaigns.
The this compound assay is a simple, cost-effective, and robust method for determining cell number and viability in adherent cell cultures.[1][2] The principle of the assay is straightforward: the this compound dye stains the proteins and DNA of cells attached to a culture plate.[2] Following a staining and washing procedure, the incorporated dye is solubilized, and its absorbance is measured, which is directly proportional to the number of viable, adherent cells.[1] Dead or dying cells lose their adherence and are washed away, providing an indirect measure of cytotoxicity.[2][3]
Comparative Performance of Cell Viability Assays
To validate the suitability of the this compound assay for high-throughput screening, its performance was compared against established colorimetric (MTT, XTT) and luminescent (CellTiter-Glo) assays. The key parameters for HTS validation include sensitivity, linearity, reproducibility (measured by Z'-factor and Coefficient of Variation - CV), and ease of use.
| Parameter | This compound Assay | MTT Assay | XTT Assay | CellTiter-Glo Assay |
| Principle | Stains DNA and proteins of adherent cells. | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan.[3][4] | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases to a water-soluble formazan. | Measures ATP levels in metabolically active cells using a luciferase-luciferin reaction.[4][5] |
| Z'-factor | ~0.75 (in optimized HTS) | Generally > 0.5 | Generally > 0.5 | 0.96[6] |
| Coefficient of Variation (CV) | <20% in HTS format, can be higher than MTT (~15% vs 11% in one study).[7] | Generally <15% | Lower than this compound in some studies (~31% vs 47% for biofilm).[8] | Typically <10% |
| Linearity (R²) | 0.941 - 0.98[9][10] | 0.994[9] | Good linearity | Excellent linearity over a broad range of cell numbers.[11] |
| Sensitivity (LOD) | Moderate | Moderate[12] | More sensitive than MTT. | High, can detect as few as 10 cells.[4] |
| Assay Time | < 2 hours[13] | 2 - 5 hours | 2 - 5 hours | ~15 minutes |
| Cost | Low | Low | Moderate | High |
| Advantages | Inexpensive, simple, robust for adherent cells.[14] | Well-established, inexpensive.[14] | Water-soluble formazan (no solubilization step), more sensitive than MTT. | Highly sensitive, fast, "add-mix-measure" protocol.[5] |
| Disadvantages | Multiple wash steps can lead to cell loss and higher variability, only for adherent cells. | Insoluble formazan requires a solubilization step, can be toxic to cells.[3] | Reagent can be toxic to cells. | Expensive reagents, requires a luminometer. |
Experimental Protocols
Detailed methodologies for each of the compared assays are provided below to ensure reproducibility.
This compound Assay Protocol
-
Cell Seeding: Seed adherent cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with experimental compounds and incubate for the desired duration.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS) and then fix with 4% paraformaldehyde or methanol for 15 minutes.
-
Staining: Remove the fixative and add 0.5% this compound solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Carefully wash the plate with water to remove excess stain.
-
Solubilization: Air dry the plate and then add a solubilization solution (e.g., 1% SDS or a mixture of methanol and acetic acid) to each well.
-
Absorbance Measurement: Shake the plate for 15-30 minutes to ensure complete solubilization of the dye and measure the absorbance at 570-590 nm.
MTT Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds as described for the this compound assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm.[12]
XTT Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds.
-
Reagent Preparation: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) working solution by mixing the XTT reagent and the activation reagent.
-
Reagent Addition: Add the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-5 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the water-soluble formazan product at 450-490 nm.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with compounds.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[5]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Visualizing the Assay Workflows and Underlying Pathways
To further clarify the experimental processes and the biological principles of these assays, the following diagrams are provided.
Conclusion
The validation of the this compound assay demonstrates its continued relevance as a valuable tool for high-throughput screening of adherent cell lines, particularly when cost is a primary consideration. While it may exhibit slightly higher variability compared to more modern assays, its simplicity and low cost make it an attractive option for primary screening. For studies requiring higher sensitivity and a more streamlined workflow, the CellTiter-Glo assay presents a superior, albeit more expensive, alternative. The MTT and XTT assays offer a middle ground in terms of cost and complexity. Ultimately, the choice of assay should be guided by the specific requirements of the screening campaign, including the cell type, the nature of the compounds being tested, the required throughput, and budgetary constraints. This guide provides the necessary data and protocols to make an evidence-based decision for your research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ch.promega.com [ch.promega.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 11. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. In Vitro Cell-Based MTT and this compound Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 14. orbit.dtu.dk [orbit.dtu.dk]
A Comparative Guide to Crystal Violet Alternatives for Gram Staining
For Researchers, Scientists, and Drug Development Professionals
The Gram stain, a cornerstone of microbiology for over a century, is a critical first step in the differentiation and identification of bacteria. The traditional method relies on crystal violet as the primary stain, which effectively distinguishes between Gram-positive and Gram-negative bacteria based on the structural differences in their cell walls. However, the search for alternatives to this compound is driven by factors such as the desire for improved safety profiles, enhanced performance with specific organisms, and the integration of staining procedures into automated workflows.
This guide provides an objective comparison of traditional and modern alternatives to this compound for Gram staining, supported by available experimental data. We will delve into the performance of alternative dyes, detail experimental protocols, and explore the capabilities of automated, stain-free systems.
Traditional Dye Alternatives: Methylene Blue and Malachite Green
Methylene blue and malachite green are the most cited alternatives to this compound as the primary stain in the Gram procedure. Both are cationic dyes that can bind to the negatively charged components of bacterial cell walls.
Performance Comparison
While comprehensive quantitative data across a wide range of bacterial species is limited in publicly available literature, existing studies and laboratory practices offer valuable insights into the performance of these alternative dyes.
| Parameter | This compound (Traditional) | Methylene Blue | Malachite Green |
| Staining Intensity | Strong, deep purple stain. | Generally less intense than this compound, resulting in a blue color. | Stains green; often requires heat to effectively penetrate certain cell structures like endospores. |
| Differentiation Accuracy | High, the established standard. | Reported to be an effective substitute. A study on gonococcal urethritis showed a 100% correlation with the Gram stain when used in a mixture with gentian violet.[1] | Primarily used for endospore staining due to its ability to penetrate the spore coat with heat. Its efficacy as a primary Gram stain for routine differentiation is not as well-documented. |
| Specificity | High for differentiating Gram-positive and Gram-negative bacteria. | Can effectively differentiate, but the reduced contrast between blue (Gram-positive) and the counterstain (typically red/pink) may pose a challenge for inexperienced users. | High specificity for endospores when used with the Schaeffer-Fulton method. Its specificity in a standard Gram stain procedure is less established. |
| Advantages | - Long-standing, well-validated method. - High contrast and easy visualization. | - Readily available and less expensive. - Can offer better contrast for certain organisms against a proteinaceous background.[2] | - Excellent for visualizing bacterial endospores. |
| Disadvantages | - Can form precipitates that may be mistaken for bacteria. | - Lower contrast can make interpretation more difficult. - May not be as effective in retaining the primary stain in all Gram-positive species compared to this compound. | - Requires a heating step for effective staining of endospores, which is not part of the standard Gram protocol. - Water-soluble nature can lead to easy decolorization if not applied correctly.[3] |
Experimental Protocols
Standard Gram Staining Protocol (Hucker's Modification)
This protocol serves as a baseline for comparison with the alternative methods.
-
Smear Preparation and Heat Fixation: Prepare a thin smear of the bacterial culture on a clean glass slide, air dry, and pass it through a flame 2-3 times to heat-fix.
-
Primary Staining: Flood the smear with Hucker's this compound solution for 1 minute.
-
Rinse: Gently rinse the slide with tap water.
-
Mordant: Flood the smear with Gram's iodine solution for 1 minute.
-
Rinse: Gently rinse the slide with tap water.
-
Decolorization: Briefly apply a decolorizing agent (e.g., 95% ethanol or a 1:1 mixture of acetone and ethanol) until the runoff is clear (typically 5-15 seconds).
-
Rinse: Immediately rinse with tap water to stop the decolorization process.
-
Counterstaining: Flood the smear with safranin for 30-60 seconds.
-
Rinse and Dry: Rinse with tap water, blot dry, and examine under a microscope.
Gram Staining Protocol with Methylene Blue as Primary Stain
This protocol is adapted from standard Gram staining procedures.
-
Smear Preparation and Heat Fixation: Follow the standard procedure.
-
Primary Staining: Flood the smear with a 1% aqueous solution of methylene blue for 1-2 minutes.
-
Rinse: Gently rinse the slide with tap water.
-
Mordant: Flood the smear with Gram's iodine solution for 1 minute.
-
Rinse: Gently rinse the slide with tap water.
-
Decolorization: Apply a decolorizing agent with careful observation, as the color difference may be less pronounced.
-
Rinse: Immediately rinse with tap water.
-
Counterstaining: Flood the smear with safranin for 30-60 seconds.
-
Rinse and Dry: Rinse with tap water, blot dry, and examine. Gram-positive bacteria will appear blue, and Gram-negative bacteria will appear pink/red.
Using Malachite Green (Primarily for Endospore Staining)
While not a direct substitute for this compound in the Gram stain for routine differentiation, its protocol is included for completeness as a differential stain.
-
Smear Preparation and Heat Fixation: Follow the standard procedure.
-
Primary Staining: Flood the smear with 5% aqueous malachite green solution.
-
Heating: Gently heat the slide over a beaker of boiling water for 5 minutes, keeping the slide flooded with the stain.
-
Rinse: Allow the slide to cool and then rinse thoroughly with tap water.
-
Counterstaining: Flood the smear with safranin for 30-60 seconds.
-
Rinse and Dry: Rinse with tap water, blot dry, and examine. Endospores will appear green, and vegetative cells will appear pink/red.
Modern Alternatives: Automated and Stain-Free Systems
The evolution of microbiological techniques has led to the development of automated systems that offer significant advantages in terms of standardization, throughput, and, in some cases, the elimination of traditional staining reagents.
Automated Gram Staining Systems
Several automated systems are available that standardize the Gram staining process, reducing variability between users and improving workflow efficiency. A 2020 study compared two such systems, the Previ Color Gram and the ColorAX2, with manual Gram staining.
| System | Mean Quality Score (out of 4) | Cost per Slide (EUR/USD) | Key Findings |
| Manual Staining | 3.06 ± 0.91 | €0.80 / $0.83 | The baseline for quality and cost. |
| Previ Color Gram | 3.04 ± 0.90 | €1.13 / $1.34 | Quality was comparable to manual staining, with slightly higher costs. |
| ColorAX2 | 2.57 ± 1.09 | €0.60 / $0.71 | Achieved significantly lower quality scores, though it was the most cost-effective. |
Data from a 2020 study published in the Journal of Clinical Microbiology.[4][5]
These systems automate the dispensing of reagents and the timing of each step, leading to more consistent results. However, the quality of the stain can still be instrument-dependent.
Stain-Free Gram Identification: The Endosafe®-PTS™ Gram ID System
A significant advancement in bacterial identification is the development of stain-free systems. The Endosafe®-PTS™ Gram ID from Charles River Laboratories is a rapid, automated method that determines the Gram status of a bacterial isolate without the use of any dyes.[6][7]
Principle of Operation:
The system utilizes disposable cartridges and a handheld spectrophotometer to detect specific components of the bacterial cell wall. The assay is based on the Limulus Amebocyte Lysate (LAL) pathway, which is triggered by lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[8]
-
Gram-Negative Detection: The presence of LPS in a sample initiates an enzymatic cascade, leading to a color change that is measured by the instrument.
-
Gram-Positive and Yeast/Mold Detection: The absence of an LPS-triggered reaction, combined with other reagents in the cartridge, allows the system to identify the isolate as Gram-positive or yeast/mold.
Performance and Advantages:
| Parameter | Endosafe®-PTS™ Gram ID |
| Time to Result | Approximately 3-7 minutes.[9] |
| Accuracy | High accuracy and specificity have been demonstrated for over 90 different microorganisms.[6] |
| Objectivity | Eliminates the subjectivity of visual interpretation of stained slides. |
| Workflow | Simple, single-step process reduces technician time and potential for human error.[6] |
| Safety and Waste | Eliminates the handling and disposal of hazardous staining reagents.[6] |
This technology represents a paradigm shift from traditional staining methods to a more rapid, objective, and safer approach to initial bacterial identification.
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the workflows for traditional Gram staining and the modern, stain-free alternative.
Caption: Workflow of the traditional Gram staining procedure.
Caption: Workflow of the Endosafe®-PTS™ Gram ID stain-free system.
Conclusion
While this compound remains the gold standard for Gram staining due to its high efficacy and the extensive validation behind its use, viable alternatives are available to meet specific laboratory needs. Methylene blue presents a cost-effective substitute, although it may require more expertise for accurate interpretation due to lower contrast. Malachite green's utility is primarily in the specialized area of endospore staining.
For laboratories focused on high-throughput, standardization, and enhanced safety, automated and stain-free systems like the Endosafe®-PTS™ Gram ID offer a compelling alternative. These modern technologies reduce the potential for human error, provide rapid results, and eliminate the handling and disposal of hazardous chemicals, representing a significant step forward in the preliminary identification of microorganisms. The choice of the most appropriate method will ultimately depend on the specific application, available resources, and the desired balance between traditional, well-established techniques and the advantages offered by modern automation.
References
- 1. Comparison of methylene blue/gentian violet stain to Gram's stain for the rapid diagnosis of gonococcal urethritis in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chegg.com [chegg.com]
- 4. Gram Staining: a Comparison of Two Automated Systems and Manual Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endosafe® - PTS™ Gram ID [criver.com.sg]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. biobit.ro [biobit.ro]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
A Head-to-Head Comparison: Crystal Violet vs. Coomassie Blue for Protein Staining Sensitivity
For researchers in proteomics, drug development, and molecular biology, the accurate visualization and quantification of proteins separated by gel electrophoresis are paramount. The choice of staining method directly impacts the sensitivity of protein detection and the reliability of downstream analyses. This guide provides an objective comparison of two common protein staining dyes: Crystal Violet and Coomassie Brilliant Blue, with a focus on their relative sensitivities, supported by experimental data and detailed protocols.
Quantitative Comparison of Detection Limits
The primary differentiator between protein stains is their limit of detection (LOD), which is the minimum amount of protein that can be reliably visualized. The following table summarizes the reported sensitivities for this compound and various formulations of Coomassie Brilliant Blue.
| Staining Method | Reported Limit of Detection (LOD) |
| This compound | 16 ng[1][2] |
| This compound & Coomassie Blue (Double Stain) | 2 ng[1][2] |
| Classical Coomassie Brilliant Blue R-250 | ~ 30 - 100 ng[3][4][5][6] |
| Colloidal Coomassie Brilliant Blue G-250 | ~ 8 - 30 ng[3][4][7] |
Note: The sensitivity of any stain can be influenced by factors such as the specific protein, gel thickness, and protocol variations.
Mechanism of Action
This compound is a cationic (positively charged) dye that is believed to interact with negatively charged carboxyl groups of amino acids within proteins.[2] This interaction allows it to effectively stain proteins in SDS-PAGE gels.
Coomassie Brilliant Blue is an anionic (negatively charged) dye that binds non-covalently to proteins, primarily through interactions with basic amino acid residues (like arginine, lysine, and histidine) and hydrophobic regions.[5][8][9] The G-250 variant forms colloidal particles, which helps in reducing background staining of the gel matrix.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for both this compound and Coomassie Brilliant Blue staining of polyacrylamide gels.
This compound Staining Protocol
This protocol is adapted from a method that highlights its utility for staining proteins in SDS-PAGE gels.[1][2]
-
Fixation (Optional but Recommended): Immerse the gel in a fixing solution (e.g., 40% methanol, 10% acetic acid) for 30-60 minutes. This step helps to precipitate the proteins within the gel matrix.
-
Washing: Briefly rinse the gel with deionized water to remove the fixation solution.
-
Staining: Immerse the gel in a 0.001% (w/v) this compound solution prepared in 10% (v/v) methanol and 1.5% (v/v) acetic acid.[2] The staining can be performed for 3 hours at room temperature or accelerated to 30 minutes at 60°C.[1][2]
-
Washing: Briefly rinse the gel with deionized water to remove excess stain. A distinct advantage of this method is that it does not typically require a separate destaining step.[1][2]
-
Visualization: The protein bands will appear as violet bands against a clear background.
Coomassie Brilliant Blue (R-250) Staining Protocol
This is a classical and widely used protocol for protein visualization.[10]
-
Fixation: Immerse the gel in a fixing solution (e.g., 40% methanol, 10% acetic acid) for at least 1 hour.
-
Staining: Submerge the gel in the staining solution (0.1% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid) and agitate gently for 2-4 hours at room temperature.[10]
-
Destaining: Transfer the gel to a destaining solution (e.g., 20-40% methanol, 10% acetic acid) and agitate.[10] The destaining solution should be changed several times until the protein bands are clearly visible against a transparent background. This process can take several hours to overnight.[6][10]
-
Storage: The destained gel can be stored in 7% acetic acid or water.
Experimental Workflow Diagrams
The following diagrams illustrate the key steps in each staining procedure.
Caption: Workflow for this compound protein staining.
Caption: Workflow for Coomassie Brilliant Blue protein staining.
Summary of Advantages and Disadvantages
| Feature | This compound | Coomassie Brilliant Blue |
| Sensitivity | Higher sensitivity (16 ng) than classical Coomassie R-250.[1][2] | Sensitivity varies by formulation; Colloidal G-250 is more sensitive (~10-30 ng) than R-250 (~100 ng).[3][4] |
| Protocol Time | Faster, especially with heating (30 min); no destaining required.[1][2] | Slower, requiring a lengthy destaining step that can take several hours to overnight.[6][10] |
| Reproducibility | Potentially more reproducible due to the absence of a variable destaining step. | The destaining step can be a source of variability, affecting reproducibility.[3] |
| Downstream Compatibility | Stained proteins can be transferred to nitrocellulose for Western blotting.[1][2] | Well-established compatibility with mass spectrometry.[3] |
| Cost & Environment | Low dye concentration and no destaining reduce cost and environmental impact.[1][2] | Requires larger volumes of organic solvents (methanol) for staining and destaining, increasing cost and waste. |
| Specificity | Has been shown to stain some E. coli proteins not detected by Coomassie Blue R-250.[1][2] | A well-characterized, general protein stain. |
Conclusion
Both this compound and Coomassie Brilliant Blue are effective for the visualization of proteins in polyacrylamide gels. The choice between them depends on the specific requirements of the experiment.
This compound emerges as a highly sensitive and rapid staining method, outperforming classical Coomassie R-250 in detection limits.[1][2] Its primary advantages are the speed of the protocol and the elimination of the time-consuming and variable destaining step, which also makes it a more environmentally friendly and cost-effective option.[1][2]
Coomassie Brilliant Blue , particularly the colloidal G-250 formulation, remains a popular choice due to its good sensitivity and well-established compatibility with downstream applications like mass spectrometry.[3][11] However, the classical R-250 method is significantly less sensitive and more time-consuming compared to this compound.
For researchers prioritizing high sensitivity, speed, and reduced use of organic solvents, this compound presents a compelling alternative to traditional Coomassie Blue staining. When downstream mass spectrometry is the primary goal, Coomassie Brilliant Blue remains a reliable and validated option.
References
- 1. This compound stains proteins in SDS-PAGE gels and zymograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. conductscience.com [conductscience.com]
- 6. Coomassie Blue Staining: Definition & Overview [excedr.com]
- 7. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 8. conductscience.com [conductscience.com]
- 9. biocompare.com [biocompare.com]
- 10. Principle and Protocol of Coomassie Brilliant Blue - Creative BioMart [creativebiomart.net]
- 11. bio-rad.com [bio-rad.com]
A Researcher's Guide to Cell Number Quantification: Crystal Violet Staining vs. Alternative Assays
For researchers, scientists, and professionals in drug development, accurately quantifying cell number is fundamental to assessing cell proliferation, viability, and cytotoxicity. The crystal violet assay is a simple, cost-effective, and widely used method for this purpose. This guide provides an objective comparison of the this compound staining method with other common assays, supported by experimental data and detailed protocols, to help you select the most appropriate technique for your research needs.
The Principle of this compound Staining
This compound is a triarylmethane dye that binds to proteins and DNA within the cell's nucleus and cytoplasm.[1][2] In a typical assay, the dye stains adherent cells. Following a washing step that removes dead, detached cells and excess dye, the incorporated dye is solubilized.[1][3] The absorbance of the resulting solution is measured, which is directly proportional to the number of viable, attached cells.[1][2] This method is particularly effective for evaluating the effects of cytotoxic agents or growth factors on cell survival and proliferation.[2]
Comparison of Cell Viability Assays
While the this compound assay is robust, several alternatives exist, each with distinct principles, advantages, and limitations. The most common alternatives include the MTT assay, which measures metabolic activity, and the Trypan Blue exclusion assay, which assesses membrane integrity.
Summary of Key Methodologies
| Assay | Principle | Advantages | Disadvantages |
| This compound | Stains DNA and proteins of adherent cells. The amount of bound dye correlates with cell biomass.[2][4] | Simple, rapid, inexpensive, and independent of cellular metabolic activity.[5][6] | Relies on cell adherence; less suitable for suspension cells. Higher variability between repeats has been reported compared to MTT.[7] |
| MTT Assay | Mitochondrial dehydrogenases in viable cells convert soluble yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[5][8] | Well-established, sensitive, and provides quantitative data.[8] | Can be affected by compounds that alter cellular metabolism, potentially leading to false results.[6][9] Requires a solubilization step.[8] |
| Trypan Blue | A vital stain that cannot pass through the intact membrane of live cells. Dead cells with compromised membranes are stained blue.[8] | Simple, rapid, and allows for direct visualization and counting of dead cells.[8] | Manual counting can be subjective and labor-intensive.[8] Can overestimate cell viability in aging cultures.[10] Becomes toxic to cells after short exposure.[11] |
| ATP Assay | Measures ATP levels, which are indicative of metabolically active, viable cells. | Highly sensitive, rapid, and has a broad linear range. | Requires a luminometer. ATP levels can be affected by metabolic changes unrelated to viability. |
Quantitative Data Comparison
The choice of assay can significantly impact experimental outcomes. Below is a summary of comparative data from published studies.
| Comparison Metric | This compound Assay | Alternative Assay | Key Findings & Reference |
| Linearity with Cell Number | R² = 0.941 | MTT: R² = 0.994 | The MTT assay showed a slightly better linear correlation over a wider range of cell numbers (0-80,000 cells/well) compared to this compound (0-40,000 cells/well).[7] |
| Correlation with Protein Assay | R² = 0.98 | BCA Assay: (Used as a baseline) | This compound staining showed excellent agreement with the BCA protein assay for normalizing cell number, proving to be a reliable alternative.[4][12] |
| Drug Interaction Assessment | Additive or Synergistic Interaction | MTT: Antagonistic Interaction | When testing the interaction between Selol and Isothiocyanates, the MTT assay gave misleading results due to metabolic interference, whereas the metabolism-independent this compound assay reflected the true synergistic interaction.[6][9] |
| Radiosensitivity Measurement | Higher Surviving Fractions | Clonogenic Assay: Lower Surviving Fractions | Compared to the standard clonogenic assay, the this compound method yielded higher surviving fractions for the same radiation dose. However, it is a viable alternative for cell lines that do not form colonies.[13] |
Experimental Protocols
This compound Staining Protocol
This protocol is a generalized guide for a 96-well plate format.
-
Cell Seeding: Plate adherent cells in a 96-well plate and culture until they adhere and reach the desired confluency.
-
Treatment: Remove the culture medium and expose the cells to the desired experimental compounds or conditions. Include untreated control wells.
-
Fixation: Carefully remove the medium. Gently wash the cells once with 100 µL of PBS per well. Remove the PBS and add 50 µL of a fixation solution (e.g., 4% paraformaldehyde or 100% methanol) to each well. Incubate for 15-20 minutes at room temperature.[1][14]
-
Staining: Remove the fixation solution. Add 50 µL of 0.1% to 0.5% this compound solution to each well and incubate for 15-30 minutes at room temperature.[2][14]
-
Washing: Gently remove the this compound solution. Wash the plate by submerging it in a container of tap water and repeat until the water runs clear. Remove excess water by inverting the plate on a paper towel.[15]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 1% SDS solution or pure methanol) to each well.[1][16] Place the plate on an orbital shaker for 10-15 minutes to ensure the dye is fully dissolved.
-
Quantification: Measure the absorbance of each well using a plate reader at a wavelength between 540 and 590 nm.[2][16] The absorbance value is proportional to the number of cells.
MTT Assay Protocol (Comparative)
-
Cell Seeding & Treatment: Follow steps 1 and 2 as described for the this compound protocol.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at approximately 570 nm.
Trypan Blue Exclusion Protocol (Comparative)
-
Cell Suspension: Prepare a single-cell suspension from your culture.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of dye).
-
Incubation: Allow the mixture to sit for 1-2 minutes. Do not exceed 5 minutes, as the dye can become toxic to live cells.[11]
-
Counting: Load the mixture onto a hemocytometer. Using a microscope, count the unstained (viable) and blue-stained (non-viable) cells in the central grid.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Choosing the Right Assay
The selection of a cell quantification assay should be guided by the specific research question, cell type, and potential interactions of your experimental compounds.
References
- 1. cell quantitation: this compound - Cellculture2 [cellculture2.altervista.org]
- 2. clyte.tech [clyte.tech]
- 3. This compound Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In Vitro Cell-Based MTT and this compound Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of trypan blue dye exclusion and fluorometric assays for mammalian cell viability determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemometec.com [chemometec.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Comparison of the colony formation and this compound cell proliferation assays to determine cellular radiosensitivity in a repair-deficient MCF10A cell line [inis.iaea.org]
- 14. This compound staining protocol | Abcam [abcam.com]
- 15. saatcioglulab.org [saatcioglulab.org]
- 16. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
A Comparative Guide to Cell Viability Assessment: Cross-Validation of Crystal Violet and Fluorescence Microscopy
For researchers, scientists, and drug development professionals, accurately quantifying cell viability and proliferation is a cornerstone of impactful in vitro studies. This guide provides an objective comparison of two widely used techniques: the traditional crystal violet assay and modern fluorescence microscopy-based methods. We will delve into their respective protocols, present comparative data, and illustrate the underlying principles and workflows to aid in selecting the most appropriate method for your research needs.
The this compound assay is a simple, cost-effective colorimetric method that indirectly quantifies adherent cells. The dye stains the proteins and DNA of cells that remain attached to the culture plate, providing an estimation of the total cell biomass. In contrast, fluorescence microscopy offers a more direct and nuanced assessment of cell health, utilizing fluorescent probes to distinguish between live and dead cells based on membrane integrity and metabolic activity. This guide will focus on the common Calcein-AM and Propidium Iodide (PI) dual-staining method for fluorescence microscopy.
Comparative Analysis of Methodologies
Both this compound and fluorescence microscopy assays are powerful tools for assessing cell viability, yet they operate on different principles and yield distinct types of data. The choice between them often depends on the specific experimental question, required sensitivity, and available equipment.
| Feature | This compound Assay | Fluorescence Microscopy (Calcein-AM/PI) |
| Principle | Stains DNA and proteins of adherent cells. The amount of dye retained is proportional to the cell biomass. | Enzymatic conversion of non-fluorescent Calcein-AM to green fluorescent Calcein in live cells. PI, a fluorescent nuclear stain, enters dead cells with compromised membranes and stains the nucleus red. |
| Data Output | Absorbance (Optical Density) | Live/dead cell counts, percentage of viable cells, fluorescence intensity, cell morphology. |
| Throughput | High-throughput compatible with plate readers. | Can be high-throughput with automated microscopy and image analysis software. |
| Sensitivity | Good for detecting large changes in cell number. | Highly sensitive for detecting subtle cytotoxic effects and distinguishing between apoptosis and necrosis. |
| Information | Provides a relative measure of cell number. | Provides quantitative data on individual cells, allows for morphological assessment, and can differentiate between live and dead populations in the same well. |
| Cost | Low cost. | Higher cost due to fluorescent dyes, microscopy equipment, and analysis software. |
| Time | Relatively quick, with staining and solubilization steps. | Can be more time-consuming due to incubation with dyes and image acquisition/analysis. |
Experimental Protocols
Below are detailed protocols for both the this compound assay and a typical fluorescence microscopy-based live/dead cell viability assay.
This compound Staining Protocol
This protocol is adapted for a 96-well plate format but can be scaled for other plate sizes.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere and grow for the appropriate time.
-
Treatment: Expose cells to the experimental compounds or conditions. Include untreated control wells.
-
Aspirate Medium: Carefully remove the culture medium from each well.
-
Wash: Gently wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS) per well to remove non-adherent cells.[1]
-
Fixation: Add 100 µL of 4% paraformaldehyde or 100% methanol to each well and incubate for 10-20 minutes at room temperature.[1]
-
Aspirate Fixative: Remove the fixative solution.
-
Staining: Add 50-100 µL of 0.1% to 0.5% this compound solution to each well, ensuring the cell monolayer is completely covered.[1] Incubate for 10-30 minutes at room temperature.
-
Wash: Gently wash the wells with water to remove excess stain. Repeat until the water runs clear.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or 1% SDS) to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader.[2]
Fluorescence Microscopy Live/Dead Assay Protocol (Calcein-AM/PI)
This protocol is a general guideline and may require optimization based on the cell type and experimental conditions.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the this compound protocol.
-
Prepare Staining Solution: Prepare a working solution of Calcein-AM and Propidium Iodide (PI) in a suitable buffer (e.g., PBS or serum-free medium). Typical final concentrations are 1-2 µM for Calcein-AM and 1-5 µg/mL for PI.
-
Aspirate Medium: Carefully remove the culture medium from each well.
-
Wash: Gently wash the cells once with 100 µL of PBS per well.
-
Staining: Add 100 µL of the Calcein-AM/PI staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Image Acquisition: Image the cells using a fluorescence microscope equipped with appropriate filters for green (Calcein) and red (PI) fluorescence.
-
Image Analysis: Use image analysis software to count the number of green (live) and red (dead) cells in each well. Calculate the percentage of viable cells.
Quantitative Data Comparison
To illustrate the cross-validation of these two methods, the following table presents representative data from a hypothetical cytotoxicity experiment. In this experiment, a cancer cell line was treated with increasing concentrations of a novel anti-cancer compound for 48 hours.
| Compound Conc. (µM) | This compound (Absorbance at 590 nm) | Fluorescence Microscopy (Live Cell Count) | Fluorescence Microscopy (% Viability) |
| 0 (Control) | 1.25 ± 0.08 | 5000 ± 250 | 98% ± 1.5% |
| 1 | 1.10 ± 0.07 | 4400 ± 210 | 88% ± 2.1% |
| 5 | 0.85 ± 0.06 | 3300 ± 180 | 66% ± 3.5% |
| 10 | 0.50 ± 0.04 | 1800 ± 150 | 36% ± 4.2% |
| 25 | 0.20 ± 0.03 | 600 ± 80 | 12% ± 3.8% |
| 50 | 0.12 ± 0.02 | 250 ± 50 | 5% ± 2.5% |
This data demonstrates a strong correlation between the decrease in absorbance measured by the this compound assay and the reduction in live cell count and percent viability determined by fluorescence microscopy. A study comparing this compound staining with microscopy and image analysis for biofilm quantification found a strong quantitative agreement between the two methods (P < 0.05; R2 > 0.50).[3][4] This supports the validity of using this compound as a reliable indicator of cell number, which is then further detailed by the live/dead discrimination of fluorescence microscopy.
Visualizing the Workflows and Principles
To further clarify the processes and the relationship between these assays, the following diagrams were created using the DOT language.
References
- 1. A comparative study using a fluorescence-based and a direct-count assay to determine cytotoxicity in Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Cell-Based MTT and this compound Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. Comparison of this compound staining, microscopy with image analysis, and quantitative PCR to examine biofilm dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Solubilization Agents for Crystal Violet Stain
For Researchers, Scientists, and Drug Development Professionals
Crystal violet staining is a robust and widely used colorimetric assay for quantifying cell viability and biofilm formation. A critical step in this assay is the solubilization of the this compound dye that has been taken up by adherent cells or biofilms. The choice of solubilizing agent can significantly impact the accuracy, reproducibility, and efficiency of the assay. This guide provides an objective comparison of common solubilization agents, supported by experimental data, to aid researchers in selecting the optimal agent for their specific application.
Comparison of Solubilization Agent Performance
The selection of a solubilization agent for this compound stain is pivotal and depends on the specific requirements of the experiment, such as the nature of the biological material (e.g., cell monolayer vs. biofilm) and the desired balance between speed and completeness of solubilization. The most commonly employed agents are alcohols (ethanol and methanol), acetic acid, and detergents like Sodium Dodecyl Sulfate (SDS).
| Solubilization Agent | Concentration | Solubilization Time | Advantages | Disadvantages |
| Ethanol | 70-100% | 10-20 minutes | Readily available, relatively non-toxic. | Can be less effective for complete solubilization, especially in dense biofilms, potentially leading to underestimation.[1] Evaporates quickly. |
| Methanol | 100% | 10-20 minutes | Effective solubilizer.[2] | Toxic (handle in a fume hood), can cause cell detachment if used harshly. |
| Acetic Acid | 10-33% | 10-15 minutes | Rapidly solubilizes the dye. | Corrosive, strong odor, may cause cell detachment if not handled carefully. |
| Sodium Dodecyl Sulfate (SDS) | 0.1-5% | 5-20 minutes | Highly effective, ensures complete solubilization, particularly in biofilms.[1] Stable solution. | Can cause foaming, which may interfere with spectrophotometric readings if not careful.[1] |
Quantitative Insights from Biofilm Assays
A study comparing the effectiveness of different solvents for solubilizing this compound from P. aeruginosa biofilms demonstrated the superior performance of an SDS-based solution. The "Modified Biofilm Dissolving Solution" (MBDS), containing 10% SDS and 80% ethanol, yielded a nearly two-fold increase in this compound recovery compared to 95% ethanol alone.[1] The study also noted that ethanol treatment left behind insoluble clumps of stained material, suggesting incomplete solubilization.[1] This indicates that for applications requiring the quantification of dense biological matrices like biofilms, an SDS-based solution is more reliable for achieving complete dye extraction and accurate results.[1]
Experimental Protocols
Below are detailed protocols for a this compound cell viability assay and a biofilm assay, highlighting the solubilization step with different agents.
This compound Cell Viability Assay Protocol
This protocol is adapted for a 96-well plate format but can be scaled for other plate sizes.
-
Cell Seeding: Seed adherent cells in a 96-well plate at a desired density and allow them to adhere and grow for the desired period.
-
Treatment: Treat the cells with the experimental compounds or conditions.
-
Washing: Carefully aspirate the culture medium and wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Fixation: Add 100 µL of 100% methanol or 4% paraformaldehyde to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Gently wash the plate twice with deionized water.
-
Staining: Add 100 µL of 0.5% this compound staining solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Carefully wash the plate with deionized water until the water runs clear. Invert the plate on a paper towel to remove excess water and allow it to air dry completely.
-
Solubilization:
-
Ethanol or Methanol: Add 100 µL of 100% ethanol or methanol to each well and incubate for 20 minutes on an orbital shaker.
-
Acetic Acid: Add 100 µL of 10% acetic acid to each well and incubate for 15 minutes on an orbital shaker.
-
SDS: Add 100 µL of 1% SDS solution to each well and incubate for 20 minutes on an orbital shaker.[2]
-
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader.[2]
Biofilm Quantification Assay Protocol
This protocol is designed for quantifying biofilm formation in a 96-well plate.
-
Biofilm Formation: Grow bacterial biofilms in a 96-well plate under appropriate conditions.
-
Washing: Gently remove the planktonic bacteria and wash the wells twice with deionized water.
-
Staining: Add 125 µL of 0.1% this compound to each well and incubate for 15 minutes at room temperature.
-
Wasting: Remove the this compound solution and wash the wells thoroughly with deionized water.
-
Drying: Invert the plate and allow it to air dry completely.
-
Solubilization:
-
Ethanol: Add 200 µL of 95% ethanol to each well and incubate for 15-20 minutes.
-
Acetic Acid: Add 200 µL of 33% glacial acetic acid to each well and incubate for 15 minutes.
-
SDS: Add 200 µL of a 5% SDS solution and incubate for 20 minutes.[1]
-
-
Absorbance Measurement: Transfer 100 µL of the solubilized dye to a new flat-bottom 96-well plate and measure the absorbance at 570-590 nm.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in a typical this compound assay and a decision-making framework for selecting a solubilization agent.
This compound Assay Experimental Workflow
Decision guide for solubilization agents.
References
Navigating Cell Viability: A Guide to Crystal Violet Assay Limitations and Alternatives for Non-Adherent Cells
For researchers, scientists, and drug development professionals working with suspension cell lines, accurately assessing cell viability is a cornerstone of experimental success. While the crystal violet assay is a widely used and cost-effective method for adherent cells, its application to non-adherent cells is fraught with challenges. This guide provides a comprehensive comparison of the this compound assay with suitable alternatives, offering supporting data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The crux of the this compound assay's limitation lies in its fundamental principle: it quantifies cell viability by staining the proteins and DNA of cells that remain attached to a culture plate after a series of washing steps.[1][2][3] These washes are designed to remove dead or dying cells, which lose their adherence and detach.[1][3] However, for non-adherent cells, which naturally exist in suspension, these washing steps are indiscriminate, removing healthy, viable cells along with the dead, leading to a significant underestimation of cell viability. While some protocols suggest skipping the washing step for poorly adherent cells, this can result in high background staining and inaccurate data.[1]
The Challenge with Non-Adherent Cells: A Workflow Perspective
The inherent workflow of the this compound assay underscores its unsuitability for suspension cultures. The critical washing steps, essential for removing excess stain and non-adherent dead cells in adherent cultures, become a source of significant cell loss for non-adherent populations.
Figure 1. A comparison of the this compound assay workflow for adherent versus non-adherent cells, highlighting the problematic washing step for suspension cultures.
A Comparative Look at Viability Assays for Non-Adherent Cells
Fortunately, several alternative assays are well-suited for determining the viability of non-adherent cells. These methods typically measure metabolic activity or intracellular ATP levels, which are indicative of cell health and do not depend on cell adherence.
| Assay | Principle | Advantages for Non-Adherent Cells | Disadvantages |
| This compound | Stains DNA and proteins of adherent cells.[1][2][4] | - Inexpensive and simple for adherent cells. | - Major Limitation: Washing steps remove non-adherent cells, leading to inaccurate results.[1] - Insensitive to metabolic changes.[5][6] |
| MTT Assay | Mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan product.[7] | - Well-established colorimetric assay. - Does not require washing steps that remove cells. | - Requires a solubilization step for the formazan crystals. - Can be influenced by compounds that alter cell metabolism.[8] - Not suitable for suspending cells.[7] |
| XTT & WST-1 Assays | Similar to MTT, but the formazan product is water-soluble.[9][10][11] | - No solubilization step required, simplifying the protocol.[9] - Generally more sensitive than MTT.[9] - Suitable for high-throughput screening.[12] | - Can be affected by culture medium components.[9] |
| CellTiter-Glo® (ATP Assay) | Measures ATP levels, a marker of metabolically active cells, using a luciferase-based reaction.[13][14] | - Highly sensitive; can detect as few as 10 cells.[9] - "Add-mix-measure" format is fast and simple.[13][14] - Excellent for high-throughput screening.[14] | - Requires a luminometer. - Signal can be affected by compounds that interfere with luciferase or ATP metabolism. |
Logical Workflow for Selecting a Viability Assay
The choice of a viability assay should be guided by the nature of the cells being studied. The following diagram illustrates a logical workflow for this selection process.
Figure 2. A decision-making workflow for selecting an appropriate cell viability assay based on cell adherence.
Experimental Protocols
Here are detailed methodologies for the this compound assay and a common alternative, the WST-1 assay, which is well-suited for non-adherent cells.
Protocol 1: this compound Assay (for Adherent Cells)
Materials:
-
Adherent cells
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.5% this compound staining solution in 20% methanol[2]
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)[2]
-
Plate reader capable of measuring absorbance at 570-590 nm[1]
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treatment: Treat cells with the compounds of interest for the desired duration.
-
Washing: Carefully aspirate the culture medium. Wash the wells gently with PBS to remove dead, detached cells.
-
Fixation: Add the fixative solution to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixative and add the this compound staining solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20 minutes at room temperature.[1]
-
Washing: Gently wash the plate with tap water to remove excess stain. Repeat until the water runs clear.
-
Drying: Invert the plate on a paper towel and allow it to air dry completely.
-
Solubilization: Add the solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at 570-590 nm using a plate reader. The absorbance is directly proportional to the number of viable, adherent cells.
Protocol 2: WST-1 Assay (for Non-Adherent Cells)
Materials:
-
Non-adherent cells
-
96-well tissue culture plates (round-bottom or flat-bottom, depending on cell type)
-
WST-1 reagent
-
Plate reader capable of measuring absorbance at 420-480 nm
Procedure:
-
Cell Seeding: Seed non-adherent cells in a 96-well plate at a desired density.
-
Treatment: Treat cells with the compounds of interest for the desired duration.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[15]
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C in a humidified incubator. The optimal incubation time will depend on the cell type and density.
-
Shaking: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.[15]
-
Measurement: Measure the absorbance at 420-480 nm using a plate reader.[15] The absorbance is directly proportional to the number of viable cells.
Conclusion
While the this compound assay remains a valuable tool for studies involving adherent cells, its inherent limitations make it unsuitable for accurately assessing the viability of non-adherent cell populations. Researchers working with suspension cultures should opt for alternative methods such as MTT, XTT, WST-1, or ATP-based assays like CellTiter-Glo®. These assays provide reliable and reproducible data by measuring metabolic activity or ATP content, cellular characteristics that are independent of adherence. By understanding the principles and protocols of these different assays, researchers can select the most appropriate method to generate accurate and meaningful results in their drug development and scientific research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. clyte.tech [clyte.tech]
- 3. This compound Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cell quantitation: this compound - Cellculture2 [cellculture2.altervista.org]
- 5. What are the pros and cons of CVS assay (this compound assay)? | AAT Bioquest [aatbio.com]
- 6. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
- 7. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.quartzy.com [blog.quartzy.com]
- 10. WST-1 Cell Proliferation Assay Reagent [cellbiolabs.com]
- 11. Cell Biolabs Inc CytoSelect WST-1 Cell Proliferation Assay Reagent, 960 | Fisher Scientific [fishersci.com]
- 12. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. promega.com [promega.com]
- 15. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Fluorescent Alternatives to Crystal Violet for Biofilm Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals seeking more nuanced and informative methods for biofilm quantification, this guide provides a detailed comparison of fluorescent alternatives to the traditional crystal violet assay. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
This compound staining has long been a staple for quantifying biofilm biomass due to its simplicity and low cost. However, this method suffers from several limitations, including its inability to distinguish between live and dead cells and its tendency to stain extracellular polymeric substances (EPS), leading to potential inaccuracies. Fluorescent staining methods offer a powerful alternative, providing insights into cell viability, metabolic activity, and biofilm architecture with higher sensitivity and specificity.
Quantitative Comparison of Biofilm Quantification Methods
The following table summarizes the key performance characteristics of common fluorescent alternatives compared to the this compound assay. The data presented is a synthesis of findings from multiple research articles.
| Method | Principle | Limit of Detection (LOD) | Linear Range | Throughput | Advantages | Disadvantages |
| This compound | Stains negatively charged molecules (DNA, proteins, EPS) | ~10^4 - 10^5 cells/well | Narrow | High | Simple, inexpensive, well-established | Stains dead cells and EPS, high background, harsh washing steps can lead to biofilm loss |
| Resazurin | Reduction by metabolically active cells to fluorescent resorufin | ~10^3 CFU/biofilm[1] | 10^3 - 10^8 CFU/biofilm (with kinetic reading)[1] | High | Measures cell viability, less expensive than plating, amenable to high-throughput screening[1] | Signal can be influenced by media components and incubation time, may not detect metabolically inactive but viable cells |
| Fluorescein Diacetate (FDA) | Hydrolysis by non-specific esterases in viable cells to produce fluorescein | Not explicitly defined in comparative studies | Correlates well with bacterial concentrations[2] | Moderate to High | Measures metabolic activity, good correlation with cell concentration[2] | Can have high background fluorescence with longer incubation, requires optimization of pH and incubation time |
| SYTO 9 / Propidium Iodide (PI) | SYTO 9 stains all cells (live and dead) green; PI stains dead cells red | Dependent on microscopy setup | Dependent on imaging and analysis software | Low to Moderate | Distinguishes between live and dead cells, allows for spatial analysis of viability within the biofilm | More complex protocol, requires fluorescence microscopy, potential for photobleaching[3] |
Visualizing the Workflow and Biological Pathways
To better understand the experimental process and the underlying biological mechanisms of biofilm formation, we provide the following diagrams created using the Graphviz DOT language.
Caption: General experimental workflow for fluorescent quantification of biofilms.
Caption: The c-di-GMP signaling pathway, a key regulator of biofilm formation.
Detailed Experimental Protocols
Here, we provide detailed protocols for the three main fluorescent alternatives to this compound. These protocols are generalized and may require optimization for specific bacterial strains and experimental conditions.
Resazurin Viability Assay
Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.
Materials:
-
96-well clear-bottom black plates
-
Resazurin sodium salt powder
-
Phosphate-buffered saline (PBS), sterile
-
Multi-channel pipette
-
Plate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)
Protocol:
-
Biofilm Culture: Grow biofilms in a 96-well plate to the desired time point.
-
Washing: Carefully remove the planktonic bacteria by gently aspirating the medium. Wash the wells twice with 200 µL of sterile PBS, being careful not to disturb the biofilm.
-
Resazurin Solution Preparation: Prepare a 0.01% (w/v) resazurin solution in sterile PBS and filter-sterilize.
-
Staining: Add 100 µL of the resazurin solution to each well containing biofilm and to control wells (media only for background).
-
Incubation: Incubate the plate at 37°C in the dark for 1-4 hours. The optimal incubation time should be determined empirically. For kinetic reads, measurements can be taken at regular intervals (e.g., every 15-30 minutes).
-
Measurement: Measure the fluorescence at an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis: Subtract the background fluorescence from the sample readings. The fluorescence intensity is proportional to the number of viable cells.
Fluorescein Diacetate (FDA) Metabolic Activity Assay
Principle: Non-fluorescent fluorescein diacetate is hydrolyzed by non-specific esterases present in metabolically active cells, releasing the fluorescent compound fluorescein.
Materials:
-
96-well clear-bottom black plates
-
Fluorescein diacetate (FDA)
-
Acetone
-
Phosphate-buffered saline (PBS), sterile
-
Multi-channel pipette
-
Plate reader with fluorescence capabilities (Excitation: ~490 nm, Emission: ~520 nm)
Protocol:
-
Biofilm Culture: Grow biofilms in a 96-well plate.
-
Washing: Gently wash the biofilms twice with sterile PBS to remove planktonic cells.
-
FDA Staining Solution: Prepare a stock solution of FDA in acetone (e.g., 5 mg/mL). Immediately before use, dilute the stock solution in sterile PBS to a final working concentration (e.g., 10 µg/mL). The optimal concentration may need to be determined experimentally.
-
Staining: Add 100 µL of the FDA working solution to each well.
-
Incubation: Incubate the plate at room temperature in the dark for 30-60 minutes.
-
Measurement: Measure the fluorescence with an excitation wavelength of around 490 nm and an emission wavelength of around 520 nm.
-
Data Analysis: After subtracting the background, the fluorescence intensity can be correlated with the metabolic activity of the biofilm.
SYTO 9 / Propidium Iodide (PI) Live/Dead Staining
Principle: SYTO 9 is a cell-permeant green fluorescent nucleic acid stain that labels all bacteria. Propidium iodide is a cell-impermeant red fluorescent nucleic acid stain that only enters cells with compromised membranes, thus labeling dead cells.
Materials:
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit or individual SYTO 9 and Propidium Iodide stains
-
Sterile, filtered water or 0.85% NaCl solution
-
Confocal laser scanning microscope or fluorescence microscope with appropriate filter sets
-
Microscope slides and coverslips (if not imaging directly in the plate)
Protocol:
-
Biofilm Culture: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes, coverslips).
-
Washing: Gently rinse the biofilm with sterile water or saline to remove planktonic cells.
-
Stain Preparation: Prepare the staining solution by mixing SYTO 9 and propidium iodide in sterile, filtered water according to the manufacturer's instructions. A common final concentration is 5 µM SYTO 9 and 30 µM PI.
-
Staining: Add a sufficient volume of the staining solution to cover the biofilm.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Imaging: Image the stained biofilm directly using a fluorescence microscope. Use appropriate filters for green (SYTO 9) and red (PI) fluorescence. For three-dimensional analysis, a confocal microscope is recommended.
-
Data Analysis: Live bacteria will appear green, and dead bacteria will appear red. Image analysis software can be used to quantify the area or volume of green and red fluorescence, providing a ratio of live to dead cells.
Conclusion
The choice of a biofilm quantification method should be guided by the specific research question. While this compound remains a useful tool for high-throughput screening of total biofilm biomass, fluorescent alternatives provide a more detailed and accurate picture of biofilm viability and metabolic activity. For studies investigating the efficacy of antimicrobial agents or exploring the dynamics of biofilm development, fluorescent methods such as Resazurin, FDA, and SYTO 9/PI offer significant advantages. By carefully considering the principles, advantages, and limitations of each method, researchers can select the most appropriate tool to advance their understanding of complex biofilm communities.
References
- 1. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biofilm amount estimation by fluorescein diacetate | WHO FCTC [extranet.who.int]
- 3. Critical aspects of using bacterial cell viability assays with the fluorophores SYTO9 and propidium iodide - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
